5-methoxy-3-methyl-2-phenyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64648-65-3 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-14-10-13(18-2)8-9-15(14)17-16(11)12-6-4-3-5-7-12/h3-10,17H,1-2H3 |
InChI Key |
YZPJEXBGWCXBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxy 3 Methyl 2 Phenyl 1h Indole and Its Derivatives
Retrosynthetic Analysis of the 5-methoxy-3-methyl-2-phenyl-1H-indole Core Structure
Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, readily available starting materials. The most common and direct disconnection for the indole (B1671886) ring of this compound is through the Fischer indole synthesis pathway. This involves breaking the N1-C2 and C3-C3a bonds.
This disconnection leads to two key precursors: a substituted phenylhydrazine (B124118) and a ketone. For the target molecule, these precursors are (4-methoxyphenyl)hydrazine and 1-phenylpropan-1-one (propiophenone). Both of these starting materials are commercially available, making this a highly convergent and practical synthetic strategy.
Figure 1: Retrosynthetic Disconnection of this compound
graph TD
A["this compound"] -->|Fischer Indole Synthesis Disconnection| B{"(4-methoxyphenyl)hydrazine + 1-phenylpropan-1-one"};
This primary retrosynthetic pathway represents the most straightforward approach. However, other disconnections based on different indole syntheses can be envisioned, which would lead to alternative sets of starting materials, as will be explored in the subsequent sections.
Established Synthetic Routes to Substituted Indoles Relevant to this compound
A multitude of named reactions exist for the construction of the indole ring. The following sections explore several established methods and their applicability to the synthesis of this compound.
The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgyoutube.com
For the specific synthesis of this compound, (4-methoxyphenyl)hydrazine is reacted with propiophenone. The reaction can be catalyzed by various Brønsted acids, such as hydrochloric acid or sulfuric acid, or Lewis acids like zinc chloride. wikipedia.orgorganic-chemistry.org A convenient modification utilizes a solid acid catalyst, which can simplify workup procedures. figshare.com Studies have demonstrated that this specific transformation can proceed in high yield. figshare.com
Table 1: Fischer Indole Synthesis of this compound
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Reported Yield |
|---|---|---|---|---|
| (4-methoxyphenyl)hydrazine | 1-phenylpropan-1-one (Propiophenone) | Solid acid catalyst, elevated temperature | This compound | 88% figshare.com |
Optimization of this reaction can involve screening different acid catalysts and solvents to maximize yield and minimize side products. The regioselectivity is generally well-controlled, with the para-methoxy group of the hydrazine directing the formation of the 5-methoxyindole isomer.
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne. wikipedia.org This method offers a versatile route to 2,3-disubstituted indoles. ub.edu To construct the target molecule, 2-iodo-4-methoxyaniline and 1-phenyl-1-propyne would be the required starting materials.
The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org Subsequent intramolecular attack by the aniline (B41778) nitrogen displaces the halide, forming a six-membered palladacycle, which then undergoes reductive elimination to furnish the indole product and regenerate the Pd(0) catalyst. wikipedia.org A crucial aspect of the Larock synthesis is its regioselectivity; typically, the bulkier substituent on the alkyne directs itself to the C2 position of the resulting indole. ub.edunih.gov In the case of 1-phenyl-1-propyne, the phenyl group is sterically more demanding than the methyl group, thus favoring the formation of the desired 2-phenyl-3-methylindole product.
Table 2: Proposed Larock Synthesis of this compound
| Aryl Halide | Alkyne | Catalyst System | Product |
|---|---|---|---|
| 2-iodo-4-methoxyaniline | 1-phenyl-1-propyne | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | This compound |
The Nenitzescu indole synthesis is a classic method that produces 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester or other enamines. wikipedia.orgsynarchive.com The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence. wikipedia.orgyoutube.com
To apply this synthesis towards the this compound core, significant modifications to the standard protocol are necessary. Firstly, to obtain the 5-methoxy substituent directly, one would need to start with methoxy-1,4-benzoquinone instead of the parent benzoquinone. Secondly, a suitable enamine precursor that would install the 2-phenyl and 3-methyl groups is required. An enamine such as 1-amino-2-phenylprop-1-ene could potentially serve this role. The reaction would be expected to proceed under acidic or Lewis acidic conditions. synarchive.comd-nb.info While this route is less direct than the Fischer synthesis for the target molecule, it provides a valuable pathway for the synthesis of structurally related 5-hydroxy or 5-alkoxy indole analogues.
Table 3: Hypothetical Nenitzescu-type Synthesis for the Target Indole Core
| Quinone Component | Enamine Component | Conditions | Product |
|---|---|---|---|
| Methoxy-1,4-benzoquinone | 1-amino-2-phenylprop-1-ene | Acid Catalyst (Brønsted or Lewis) | This compound |
The Batcho-Leimgruber indole synthesis is a two-step process that begins with an o-nitrotoluene derivative. wikipedia.org The first step is the formation of an enamine through condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.orgsemanticscholar.org The second step involves the reductive cyclization of this enamine intermediate to form the indole ring. wikipedia.org
This method is particularly effective for producing indoles that are unsubstituted at the C2 position. To prepare an analogue of the target molecule, one could start with 4-methoxy-2-nitrotoluene. Reaction with DMF-DMA would yield the corresponding β-dimethylamino-2-nitrostyrene intermediate. Subsequent reduction, often with catalysts like Raney nickel and hydrazine or palladium on carbon with hydrogen, would lead to the formation of 5-methoxy-3-methyl-1H-indole. wikipedia.orgclockss.org To arrive at the final target, this compound, a subsequent C2-arylation step would be required. This could be achieved through various methods, such as palladium-catalyzed cross-coupling reactions on a C2-halogenated intermediate. Therefore, the Batcho-Leimgruber synthesis is a viable route to the core 5-methoxy-3-methylindole scaffold, which can then be further functionalized.
Table 4: Batcho-Leimgruber Route to a 5-methoxy-3-methyl-1H-indole Analogue
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Enamine Formation | 4-methoxy-2-nitrotoluene | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | (E)-1-(dimethylamino)-2-(4-methoxy-2-nitrophenyl)prop-1-ene |
| 2. Reductive Cyclization | Enamine from Step 1 | Raney Ni, H₂ (or Hydrazine) | 5-methoxy-3-methyl-1H-indole |
Several other named reactions provide alternative strategies for constructing the indole ring, each with its own unique advantages and substrate requirements.
Bartoli Indole Synthesis : This reaction involves the interaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to produce a 7-substituted indole. wikipedia.orgjk-sci.com The steric bulk of the ortho substituent is often crucial for high yields. wikipedia.orgonlineorganicchemistrytutor.com A hypothetical route to the target molecule could involve an ortho-halogenated nitroarene, like 1-bromo-4-methoxy-2-nitrobenzene, reacting with a Grignard reagent derived from 1-phenylpropene. The bromo group could later be removed via reductive dehalogenation.
Fukuyama Indole Synthesis : This is a tin-mediated radical cyclization of a 2-alkenylthioanilide or an o-isocyanostyrene. wikipedia.orgchem-station.com It is a versatile method for creating 2,3-disubstituted indoles. wikipedia.orgresearchgate.net For the synthesis of this compound, a precursor such as N-(2-isothiocyanato-5-methoxyphenyl)-2-phenyl-1-methylenepropan-1-amine could be envisioned, which upon treatment with a radical initiator (e.g., AIBN) and tributyltin hydride, would undergo cyclization to form the desired indole. wikipedia.org
Madelung Synthesis : The Madelung synthesis is the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.orgquimicaorganica.org To form the target indole, the required precursor would be N-(5-methoxy-2-methylphenyl)benzamide. Treatment with a strong base like sodium ethoxide or potassium tert-butoxide at elevated temperatures would induce deprotonation of the benzylic methyl group, followed by nucleophilic attack on the amide carbonyl to initiate cyclization. wikipedia.orgacs.org While classic conditions are harsh, modern variations have been developed that proceed under milder conditions. acs.org
Table 5: Precursors for Other Named Indole Syntheses
| Synthesis Method | Key Precursor(s) |
|---|---|
| Bartoli | 1-bromo-4-methoxy-2-nitrobenzene + (1-phenylprop-1-en-2-yl)magnesium bromide |
| Fukuyama | 1-isocyano-4-methoxy-2-(1-phenylprop-1-en-1-yl)benzene |
| Madelung | N-(5-methoxy-2-methylphenyl)benzamide |
Novel and Emerging Synthetic Strategies for this compound
Traditional methods for indole synthesis, while foundational, often require harsh conditions, stoichiometric reagents, and can suffer from limited scope or poor regioselectivity. rsc.org To overcome these limitations, modern synthetic chemistry has gravitated towards innovative technologies that provide enhanced control and efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. tandfonline.comtandfonline.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and cleaner reaction profiles. nih.govnih.gov This technique is particularly well-suited for the synthesis of heterocyclic compounds like indoles. tandfonline.com
For the synthesis of substituted indoles, microwave irradiation can be applied to classical methods like the Fischer, Bischler, and Hemetsberger-Knittel reactions. nih.gov For instance, a palladium-catalyzed intramolecular oxidative coupling to produce functionalized 2-methyl-1H-indole-3-carboxylates was optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields. mdpi.com This approach minimizes the use of solvents and significantly shortens the reaction time, aligning with green chemistry principles. The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that can minimize the formation of byproducts.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Indole Synthesis
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Fischer Indole Synthesis | Conventional | 4-8 hours | 65-75 | nih.gov |
| Fischer Indole Synthesis | Microwave | 5-15 minutes | 80-95 | nih.gov |
| Palladium-Catalyzed Cyclization | Conventional | 12-24 hours | 70 | mdpi.com |
| Palladium-Catalyzed Cyclization | Microwave | 10-30 minutes | 92 | mdpi.com |
| Multi-component reaction | Conventional | 6-10 hours | 78 | researchgate.net |
This table presents generalized data from various indole syntheses to illustrate the typical improvements offered by microwave irradiation.
Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction times. acs.org For the synthesis of indoles, flow chemistry enables safe and efficient production, from laboratory to industrial scale. wiley-vch.de
Table 2: Comparison of Batch vs. Flow Chemistry for Indole Synthesis
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Scale | Milligram to Kilogram | Milligram to Multi-ton | wiley-vch.de |
| Heat Transfer | Poor, localized heating | Excellent, rapid | nih.gov |
| Safety | Risk of thermal runaway | Inherently safer, small volumes | nih.gov |
| Reaction Time | Hours | Seconds to minutes | nih.gov |
| Productivity | Low ( g/day ) | High ( g/hour to kg/hour ) | nih.gov |
| Process Control | Limited | Precise and automated | acs.org |
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. acs.orgnih.gov This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates that are otherwise unreactive. nih.gov This approach has been applied to both the construction of the indole core and the late-stage functionalization of pre-existing indoles. acs.orgnih.gov
One powerful strategy involves the generation of a nitrogen-centered radical from an N-H bond, which can trigger a cascade of reactions to form the indole ring. acs.orgacs.org For instance, the cyclization of 2-vinylanilines can be initiated by a photocatalyst to produce various 3-substituted indoles. acs.org Additionally, photoredox catalysis can be merged with transition metal catalysis, such as nickel, in a dual catalytic system. nih.gov This synergistic approach can facilitate challenging bond formations, like C–N reductive eliminations, to construct the indoline ring, which can then be oxidized to the corresponding indole. nih.gov This method allows for novel reaction pathways that are inaccessible through traditional thermal methods. beilstein-journals.org
In the quest for more sustainable chemical processes, electrocatalysis and biocatalysis offer compelling alternatives to conventional reagent-based transformations.
Electrocatalytic synthesis uses electrical current as a "traceless" reagent to drive oxidation or reduction reactions, avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste. rsc.orgacs.org The synthesis of indoles via electrocatalytic dehydrogenative cyclization of 2-vinylanilides is a prime example. acs.org In this process, an organic redox catalyst is used to facilitate the reaction, which proceeds smoothly without any external chemical oxidants, generating hydrogen gas as the only byproduct. acs.orgorganic-chemistry.org This technology provides an elegant and environmentally friendly route to functionalized indoles and is compatible with a wide range of functional groups. rsc.org
Biocatalytic synthesis harnesses the power of enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions. livescience.ioresearchgate.net While the direct enzymatic synthesis of a highly substituted indole like this compound is challenging, chemoenzymatic strategies are being developed. For instance, enzymes like monoamine oxidases (MAO-N) have been exploited to biocatalytically aromatize indoline derivatives into indoles under mild conditions. livescience.io Another approach involves using engineered tryptophan synthases to create substituted tryptophans from various indole precursors, which can then be chemically modified. thieme-connect.comnih.gov These nature-inspired methods represent the frontier of sustainable synthesis.
The principles of green chemistry provide a framework for designing more sustainable chemical processes. uni-saarland.de Many of the advanced methodologies discussed above inherently align with these principles.
Waste Prevention : Electrocatalytic and biocatalytic methods excel by avoiding stoichiometric reagents, thus preventing waste at the source. rsc.orglivescience.io Flow chemistry can also minimize waste by improving yields and reducing the need for purification. nih.gov
Atom Economy : Catalytic methods, including photoredox and transition-metal catalysis, maximize the incorporation of starting materials into the final product.
Safer Solvents and Auxiliaries : The development of syntheses in greener solvents like water, ethanol, or even under solvent-free conditions (as seen in some microwave and mechanochemical methods) is a key goal. tandfonline.comrsc.orgresearchgate.net Propylene carbonate has been demonstrated as an effective and eco-friendly solvent for bis-indole synthesis. researchgate.net
Energy Efficiency : Microwave-assisted synthesis significantly reduces energy consumption by shortening reaction times. tandfonline.com Photoredox and electrocatalytic reactions are often conducted at ambient temperature, further reducing energy demands compared to high-temperature conventional methods. acs.orgacs.org
Use of Renewable Feedstocks : While not always directly applicable to the synthesis of this specific indole, biocatalysis opens the door to using renewable starting materials.
Table 3: Application of Green Chemistry Principles in Advanced Indole Synthesis
| Synthetic Method | Key Green Chemistry Principles Adhered To |
|---|---|
| Microwave-Assisted Synthesis | Energy Efficiency, Waste Prevention (reduced byproducts) |
| Flow Chemistry | Energy Efficiency, Safer Reactions, Waste Prevention |
| Photoredox Catalysis | Energy Efficiency (ambient temp), Use of Catalysis |
| Electrocatalysis | Waste Prevention (reagentless), Use of Catalysis |
| Biocatalysis | Use of Catalysis, Safer Solvents (water), Renewable Feedstocks |
| Mechanochemistry | Safer Solvents (solvent-free), Energy Efficiency |
Regioselective and Chemoselective Control in the Synthesis of this compound
Achieving the precise substitution pattern of this compound requires stringent control over regioselectivity (where reactions occur) and chemoselectivity (which functional group reacts). The indole nucleus has multiple reactive sites, primarily the N1 and C3 positions, making selective functionalization a significant challenge. beilstein-journals.orgresearchgate.net
Regioselective control is often established by the choice of the core synthetic strategy. For example, in the Fischer indole synthesis, the final substitution pattern is dictated by the starting materials. To obtain the target molecule, one would react 4-methoxyphenylhydrazine with 1-phenylpropan-2-one. The cyclization inherently directs the phenyl group to the C2 position and the methyl group to the C3 position.
For the functionalization of a pre-formed indole scaffold, directing groups are often employed. A directing group temporarily installed at the N1 position can guide a metal catalyst to activate a specific C-H bond, for example at the C2 or C7 position, enabling site-selective introduction of new substituents. researchgate.net
Chemoselective control is crucial when a molecule contains multiple reactive functional groups. In indole chemistry, a common challenge is selective N-functionalization versus C3-functionalization. beilstein-journals.org The outcome can often be controlled by the choice of catalyst, base, and solvent. For instance, a highly chemoselective N-acylation of indoles can be achieved using thioesters as the acyl source under mild conditions, avoiding the more common C3-acylation. beilstein-journals.org Catalyst-controlled reactions, where the catalyst dictates the reaction pathway, have been developed to selectively achieve formal 1,2-addition of 3-indolylmethanols to enaminones, a transformation that confronts significant chemoselectivity challenges. acs.org This level of control is essential for building complex, functionalized indole derivatives efficiently.
Post-Synthetic Derivatization Strategies for the this compound Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry. Its inherent structural features offer multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Post-synthetic derivatization is a critical strategy that leverages the reactivity of the core structure to introduce a diverse array of functional groups, probes, and labels. These modifications can be strategically implemented at the indole nitrogen (N1), the C2-phenyl moiety, and various positions on the indole's benzene (B151609) ring (C4, C6, C7), providing a powerful toolkit for developing novel molecular entities.
Functionalization at the Indole Nitrogen (N1-position) for Structure-Activity Relationship (SAR) Studies
The indole nitrogen (N1) is a key position for derivatization due to its nucleophilicity after deprotonation. Modification at this site can significantly impact a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity. Common strategies for N1-functionalization include N-alkylation and N-arylation, which are instrumental in SAR studies to probe the steric and electronic requirements of biological targets.
N-Alkylation: The introduction of alkyl groups at the N1 position is a fundamental strategy in medicinal chemistry. This modification can enhance metabolic stability by protecting the N-H bond from enzymatic degradation and can be used to explore specific binding pockets in target proteins. The reaction typically proceeds via deprotonation of the indole nitrogen with a suitable base (e.g., NaH, K₂CO₃) followed by nucleophilic substitution with an alkyl halide. The choice of the alkyl group can vary from simple methyl or ethyl groups to more complex cyclic, branched, or functionalized chains, allowing for a broad exploration of chemical space. While direct enantioselective N-alkylation of the indole scaffold is challenging due to the nitrogen's weak nucleophilicity, methods have been developed for related scaffolds like isatins, which can then be converted to the desired chiral N-alkylated indoles mdpi.comrsc.org.
N-Arylation: The introduction of an aryl or heteroaryl moiety at the N1-position can introduce significant conformational constraints and provide opportunities for additional π-π stacking or other non-covalent interactions with a biological target. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are the predominant methods for N-arylation. acs.orgorganic-chemistry.org Copper-catalyzed systems, in particular, have proven effective for the N-arylation of a wide variety of indoles with aryl iodides and bromides, demonstrating remarkable chemoselectivity and tolerance for various functional groups. acs.org Microwave-assisted, one-pot, three-component syntheses combining Fischer indolization with copper-catalyzed N-arylation have also been developed for rapid library synthesis. nih.gov
The table below summarizes representative N1-functionalization strategies applicable to the indole scaffold for SAR studies.
| Modification Type | Reagents and Conditions | Rationale for SAR Studies | Representative References |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) in DMF or THF | Modulate lipophilicity, improve metabolic stability, probe steric limits of binding pockets. | mdpi.comnih.gov |
| N-Arylation (Cu-catalyzed) | Aryl halide (I, Br), CuI, Ligand (e.g., diamine), Base (e.g., K₃PO₄) in Toluene or DMF | Introduce conformational rigidity, explore π-stacking interactions, access new binding vectors. | acs.orgnih.gov |
| N-Arylation (Pd-catalyzed) | Aryl halide (Cl, Br, I), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., bulky phosphine), Base | Broad substrate scope, complementary to copper catalysis. | organic-chemistry.org |
This table is generated based on general indole chemistry; specific optimization for the this compound scaffold may be required.
Modifications at the Phenyl Moiety (C2-position) for Modulating Molecular Interactions
Synthetic access to C2-aryl substituted indoles often involves building the indole core from appropriately substituted precursors. nsf.govnsf.gov For example, a base-promoted tandem reaction of 2-alkynylanilines with substituted benzonitriles can yield a variety of 2-aryl indoles. nsf.gov This approach allows for the incorporation of diverse functional groups on the C2-phenyl ring. Substituents such as methoxy (B1213986), alkyl, and halogen groups can be readily introduced. nsf.govnsf.gov While electron-withdrawing groups like CF₃ can sometimes pose challenges under certain conditions, alternative methods can be employed. nsf.gov The presence of a methoxy group on the indole core, as in the target scaffold, enhances the electron density of the heterocyclic ring, which can influence the choice of synthetic strategy. chim.it
The following table illustrates various substitution patterns on the C2-phenyl ring and the synthetic strategies to achieve them, which are crucial for modulating molecular interactions.
| Substituent on C2-Phenyl | Position | Synthetic Strategy Example | Potential Impact on Molecular Interactions | Representative References |
| Methyl (-CH₃) | para-, meta- | Tandem reaction of 2-alkynylanilines with substituted benzonitriles. | Increases lipophilicity, provides steric bulk. | nsf.govnsf.gov |
| Methoxy (-OCH₃) | para-, meta-, di-methoxy | Tandem reaction of 2-alkynylanilines with substituted benzonitriles. | Acts as a hydrogen bond acceptor, alters electronic properties. | nsf.govnsf.gov |
| Halogens (-F, -Cl, -Br) | para- | Tandem reaction of 2-alkynylanilines with substituted benzonitriles. | Can participate in halogen bonding, alters electronics (inductive withdrawal). | nsf.gov |
| Phenyl (-C₆H₅) | para- | Tandem reaction of 2-alkynylanilines with substituted benzonitriles. | Extends π-system, significantly increases steric bulk. | nsf.gov |
This table is generated based on general synthetic methods for 2-aryl indoles; specific optimization for the this compound scaffold may be required.
Substitution Pattern Variations on the Indole Core (C3, C4, C6, C7-positions)
While the C3 position of the target scaffold is occupied by a methyl group, further functionalization of the indole core at the C4, C6, and C7 positions of the benzene ring offers a route to modulate biological activity and physicochemical properties. Direct C-H functionalization of these positions is challenging due to the higher intrinsic reactivity of the pyrrole (B145914) ring (C2 and C3 positions). chim.itrsc.org However, advanced synthetic methodologies, often employing directing groups, have been developed to achieve site-selectivity. nih.govacs.org
The 5-methoxy group makes the indole nucleus electron-rich, generally directing electrophilic substitution to the pyrrole ring. chim.it In a 2,3-disubstituted indole, electrophilic attack on the benzene ring becomes more feasible. The most common electrophilic substitution reaction is halogenation. bhu.ac.inresearchgate.net For instance, 5-methoxyindole can be brominated at the C3-position. researchgate.net With the C3 position blocked, electrophilic attack might be directed to C4, C6, or C7, although mixtures of products are common without a directing group.
Strategies for selective functionalization include:
Directed C-H Activation: Installing a removable directing group on the indole nitrogen (N1) can facilitate metal-catalyzed C-H activation at specific positions. For example, a N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.govacs.org Similarly, a pivaloyl group at N1 can direct borylation to the C7 position. nih.govacs.org
Remote Functionalization: Brønsted acid-catalyzed reactions have been developed for the remote C6 functionalization of 2,3-disubstituted indoles, showcasing that directing groups are not always necessary. nih.gov
The table below outlines potential derivatization strategies for the indole core.
| Position | Modification | Methodology | Rationale | Representative References |
| C4, C6, C7 | Halogenation (Br, I) | Electrophilic halogenating agents (e.g., NBS, I₂). Selectivity can be an issue. | Halogens serve as versatile handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira). | chim.itbhu.ac.innih.gov |
| C4, C6, C7 | Arylation | Directing group-assisted, transition metal-catalyzed C-H activation. | Introduce bulky groups, modulate electronic properties. | nih.govacs.org |
| C6 | Alkylation | Brønsted acid-catalyzed reaction with β,γ-unsaturated α-ketoesters. | Explore specific interactions at the C6 position. | nih.gov |
This table outlines general strategies for functionalizing the indole benzene ring; achieving high regioselectivity on the this compound scaffold would require specific investigation.
Introduction of Probes, Tags, and Isotopic Labels into the this compound Structure
Incorporating probes, tags, and isotopic labels is essential for studying the mechanism of action, distribution, and metabolism of bioactive molecules. These modifications enable a wide range of biochemical and imaging experiments.
Isotopic Labeling: Deuterium (²H) labeling is a powerful tool in drug discovery to study metabolic pathways and the kinetic isotope effect, which can improve a drug's pharmacokinetic profile. nih.govnih.gov Several methods exist for the regioselective deuteration of indoles.
Acid-catalyzed exchange: Using deuterated acids like D₂SO₄ in CD₃OD or CD₃CO₂D can lead to deuterium incorporation at various positions on the indole ring. nih.gov For 3-substituted indoles, this method can effectively deuterate the benzene ring positions (C4, C5, C6, C7) and the C2 position. nih.gov
Metal-catalyzed exchange: Palladium- and gold-catalyzed hydrogen-isotope exchange reactions offer high regioselectivity. chemrxiv.orgacs.orgchemrxiv.org For instance, a gold(I) catalyst can selectively label the C2 position of C3-substituted indoles using D₂O or CD₃OD as the deuterium source under mild conditions. chemrxiv.orgchemrxiv.org A programmable palladium-catalyzed platform allows for deuteration at C2, C3, or both, followed by selective removal of the C3 label to yield C2-deuterated indoles. nih.govacs.org
Probes and Tags:
Biotinylation: Biotin (B1667282) is a widely used affinity tag for protein isolation and detection (pull-down assays, western blotting). Biotinylated indoles can be synthesized by functionalizing the indole nucleus with a linker arm (e.g., an aminoethyl group) which is then coupled to biotin, often via a spacer. nih.govunamur.be This can be achieved at various positions, including the benzene ring (C5 or C6). nih.govunamur.be
Fluorescent Labeling: Indole itself is a fluorophore, and its derivatives are often fluorescent. mdpi.comacs.org The synthesis of indole-based fluorescent probes can be achieved by conjugating the indole scaffold to other fluorogenic systems or by modifying the indole core to enhance its intrinsic fluorescence properties. nih.govbohrium.comnih.gov For example, introducing sulfonate groups can improve water solubility and biocompatibility for cell imaging applications. bohrium.com
The following table provides an overview of methods for introducing labels and probes.
| Label/Probe Type | Methodology | Application | Representative References |
| Isotopic Label (Deuterium) | |||
| C2-deuteration | Gold(I)-catalyzed H/D exchange with D₂O or CD₃OD. | Mechanistic studies, metabolic profiling (ADME). | chemrxiv.orgchemrxiv.org |
| C2, C4, C6, C7-deuteration | Acid-catalyzed H/D exchange (e.g., D₂SO₄ in CD₃OD). | Mechanistic studies, metabolic profiling (ADME). | nih.gov |
| Affinity Tag | |||
| Biotinylation | Functionalization with a linker (e.g., at C5 or C6) followed by coupling to biotin. | Protein target identification, pull-down assays, affinity purification. | nih.govunamur.be |
| Fluorescent Probe | |||
| Conjugated Fluorophore | Synthesis of derivatives with extended π-conjugation or attachment of known fluorophores. | Cellular imaging, fluorescence-based assays, receptor binding studies. | mdpi.combohrium.comnih.gov |
This table summarizes general methodologies that can be adapted for the specific labeling of the this compound scaffold.
Molecular Interactions and Mechanistic Studies of 5 Methoxy 3 Methyl 2 Phenyl 1h Indole
Investigation of Molecular Target Engagement In Vitro
The initial steps in characterizing the pharmacological profile of a novel compound like 5-methoxy-3-methyl-2-phenyl-1H-indole would involve a series of in vitro assays to identify and quantify its interactions with various biological targets.
Receptor Binding Affinity Characterization (e.g., GPCRs, Ligand-Gated Ion Channels, Nuclear Receptors) In Vitro
To determine the potential of this compound to interact with a range of receptors, comprehensive binding assays would be essential. Standard radioligand binding assays are a primary method for this characterization. In these assays, the compound of interest is tested for its ability to displace a known radiolabeled ligand from its receptor. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's binding affinity.
Given the structural similarities of the 2-phenyl-1H-indole scaffold to known modulators of G-protein coupled receptors (GPCRs), initial screening would likely focus on this receptor family. For instance, certain indole (B1671886) derivatives have shown affinity for cannabinoid and serotonin receptors. Therefore, a panel of GPCR binding assays, including but not limited to cannabinoid (CB1 and CB2) and various serotonin (5-HT) receptor subtypes, would be a logical starting point. Similar screening panels for ligand-gated ion channels (e.g., nicotinic acetylcholine receptors) and nuclear receptors (e.g., estrogen receptors) would provide a broader understanding of its potential targets.
Hypothetical Receptor Binding Profile for this compound:
| Receptor Target | Assay Type | Hypothetical Kᵢ (nM) |
| Cannabinoid Receptor 1 (CB1) | Radioligand Displacement | >10,000 |
| Cannabinoid Receptor 2 (CB2) | Radioligand Displacement | 5,400 |
| Serotonin Receptor 2A (5-HT₂ₐ) | Radioligand Displacement | 850 |
| Serotonin Receptor 2C (5-HT₂꜀) | Radioligand Displacement | 1,200 |
| Estrogen Receptor α (ERα) | Radioligand Displacement | >10,000 |
This table is for illustrative purposes only and does not represent actual experimental data.
Enzyme Inhibition Kinetics and Mechanism of Action In Vitro (e.g., competitive, non-competitive, uncompetitive inhibition)
Should initial screenings suggest an interaction with an enzyme, detailed kinetic studies would be necessary to elucidate the mechanism of inhibition. Enzymes are critical targets for many therapeutic agents, and understanding how a compound affects their activity is crucial.
The study of enzyme kinetics involves measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor. By analyzing the data using models such as the Michaelis-Menten equation, key parameters like the maximal velocity (Vmax) and the Michaelis constant (Km) can be determined. Changes in these parameters in the presence of an inhibitor reveal its mechanism of action:
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect the Vmax.
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases the Vmax but does not affect the Km.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the apparent Km.
For example, some indole derivatives have been investigated as inhibitors of enzymes like tyrosinase. A hypothetical study on this compound could reveal its potential to inhibit such an enzyme.
Hypothetical Enzyme Inhibition Data for this compound against Tyrosinase:
| Inhibitor Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µM/min) |
| 0 (Control) | 0.5 | 100 |
| 10 | 1.0 | 100 |
| 20 | 1.5 | 100 |
This hypothetical data suggests a competitive inhibition mechanism, as the apparent Km increases with inhibitor concentration while the Vmax remains constant. This table is for illustrative purposes only and does not represent actual experimental data.
Protein-Ligand Interaction Studies using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, MicroScale Thermophoresis)
To complement binding and inhibition assays, biophysical techniques can provide direct evidence of binding and offer deeper insights into the thermodynamics and kinetics of the interaction.
Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. SPR can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).
MicroScale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which is affected by their size, charge, and hydration shell. Binding of a ligand to a protein alters these properties, and this change can be used to quantify the binding affinity.
These techniques would be invaluable in confirming the direct interaction of this compound with any identified protein targets and in providing a more complete picture of the binding event.
Allosteric Modulation and Orthosteric Binding Site Characterization In Vitro
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This can lead to a change in the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand. Research on related indole structures has identified allosteric modulators of enzymes and receptors. For instance, some 2-arylindoles have been shown to act as allosteric inhibitors of 15-lipoxygenase (ALOX15).
To investigate if this compound acts as an allosteric modulator, functional assays would be conducted in the presence of varying concentrations of the compound and the orthosteric ligand. A shift in the concentration-response curve of the orthosteric ligand would suggest allosteric modulation. Radioligand binding studies can also be employed to determine if the compound affects the binding of the orthosteric ligand in a manner consistent with allosterism.
Cellular Mechanistic Studies In Vitro
Following the characterization of molecular target engagement, the next step is to understand the compound's effects within a cellular context.
Intracellular Target Modulation and Localization in Specific Cell Lines
To confirm that this compound can access and modulate its intracellular target in a living cell, a variety of cell-based assays would be employed. The choice of cell line would depend on the identified molecular target and its relevance to a particular physiological or disease state.
Techniques to assess intracellular target modulation include:
Western Blotting: To measure changes in the expression or post-translational modification (e.g., phosphorylation) of the target protein and downstream signaling molecules.
Reporter Gene Assays: To measure changes in the transcriptional activity of genes that are regulated by the signaling pathway involving the target.
Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of the compound (if it can be fluorescently labeled) and its target protein, and to observe any changes in localization upon treatment.
These cellular studies are critical for validating the findings from in vitro biochemical and biophysical assays and for providing a more physiologically relevant understanding of the compound's mechanism of action.
Ligand-Induced Receptor Trafficking and Signaling Pathway Activation In Vitro
Currently, there are no specific studies available that have used reporter gene assays, second messenger quantification, or other methods to investigate ligand-induced receptor trafficking and signaling pathway activation for this compound.
Research in this area would be essential to determine if this compound acts as an agonist, antagonist, or modulator of specific cellular receptors. For instance, various indole derivatives are known to interact with serotonin (5-HT) receptors. Studies on compounds like psilocin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have shown that they act as agonists at 5-HT1A, 5-HT2A, and 5-HT2C receptors, which can be quantified by measuring downstream signaling events such as changes in cyclic AMP (cAMP) or inositol phosphate levels. nih.gov A hypothetical study on this compound would involve expressing these receptors in a suitable cell line (e.g., HEK293 cells) and measuring the response to the compound's application.
Impact on Cellular Processes and Homeostasis In Vitro
No published data exists from gene expression profiling, protein synthesis rate analysis, or cell cycle progression studies on isolated cell models treated with this compound.
Such studies are crucial for understanding the broader cellular impact of a compound. For example, some indole derivatives have demonstrated cytotoxic effects on cancer cell lines. nih.gov An investigation into this compound could involve treating various cell lines (e.g., MCF-7 breast cancer cells, HepG2 liver cancer cells) and assessing changes in the expression of genes related to apoptosis, cell cycle control, and cellular stress. Techniques like RNA sequencing for gene expression profiling and flow cytometry for cell cycle analysis would be appropriate.
Investigation of Cellular Uptake and Efflux Mechanisms of this compound In Vitro
The mechanisms by which this compound enters and exits cells have not been investigated. Understanding whether this compound is a substrate for uptake transporters (like organic anion-transporting polypeptides) or efflux transporters (like P-glycoprotein) is critical for predicting its intracellular concentration and potential for drug-drug interactions. Standard in vitro methods, such as using Caco-2 cell monolayers or cells overexpressing specific transporters, would be required to elucidate these mechanisms.
Ligand Metabolism and Stability Research In Vitro
While direct metabolic studies on this compound are absent, the metabolism of structurally similar indole compounds has been explored, providing a predictive basis for its potential biotransformation.
Metabolic Profiling in Isolated Subcellular Fractions and Primary Hepatocytes In Vitro
There is no specific metabolic profiling data for this compound in liver microsomes, S9 fractions, or primary hepatocytes. These in vitro systems are standard tools for assessing metabolic stability and identifying potential metabolites. nih.gov A typical study would involve incubating the compound with human liver microsomes and a co-factor like NADPH to initiate Phase I metabolic reactions. nih.gov The rate of disappearance of the parent compound would determine its metabolic stability.
For context, studies on other substituted indoles, such as 3-methylindole, show that they can be metabolized by cytochrome P450 enzymes. Similarly, the metabolism of 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT) in human liver microsomes has been profiled, revealing multiple metabolic pathways. nih.govresearchgate.net
Identification of In Vitro Metabolites and Elucidation of Their Chemical Structures
No metabolites of this compound have been identified from in vitro systems. Based on the metabolism of related compounds, several metabolic pathways could be hypothesized.
Hypothetical Metabolic Pathways for this compound
| Potential Reaction | Description | Relevant Enzyme Family |
|---|---|---|
| O-Demethylation | Removal of the methyl group from the 5-methoxy substituent, forming a 5-hydroxyindole (B134679) metabolite. | Cytochrome P450 |
| Hydroxylation | Addition of a hydroxyl group to the phenyl ring or the indole core. | Cytochrome P450 |
| Oxidation of 3-methyl group | Oxidation of the methyl group at the 3-position to a hydroxymethyl group, which could be further oxidized to a carboxylic acid. | Cytochrome P450 |
| N-Glucuronidation | Conjugation of glucuronic acid to the indole nitrogen. | UDP-glucuronosyltransferases |
| O-Glucuronidation | Conjugation of glucuronic acid to a hydroxylated metabolite. | UDP-glucuronosyltransferases |
The identification of these potential metabolites would require techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) to separate and identify the mass of the metabolites, followed by tandem mass spectrometry (MS/MS) to elucidate their structures.
Assessment of Metabolic Pathways and Enzyme Systems Involved In Vitro
The specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of this compound are unknown.
The indole ring is a common substrate for various CYP enzymes. For example, the oxidation of the simple indole molecule is catalyzed primarily by CYP2A6, with contributions from CYP2C19 and CYP2E1. nih.gov 3-substituted indoles can be dehydrogenated by CYPs to form reactive intermediates. Given the structure of this compound, it is plausible that isoforms like CYP3A4, CYP2D6, or members of the CYP2C family could be involved in its oxidative metabolism.
Phase II metabolism, particularly glucuronidation, is a common pathway for indole derivatives, facilitated by UGT enzymes. nih.govyoutube.com UGTs conjugate glucuronic acid to make compounds more water-soluble for excretion. nih.gov Identifying the specific UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) would be accomplished using a panel of recombinant human UGT enzymes.
Chemical Stability and Degradation Pathways of this compound in Diverse In Vitro Biological Media
The stability of indole derivatives, such as this compound, is evaluated by incubating the compound in these media and monitoring its concentration over time, typically using analytical techniques like LC-MS/MS. creative-bioarray.com
Stability in Simulated Gastric and Intestinal Fluids
Simulated gastric fluid is prepared to mimic the acidic conditions of the stomach, typically with a pH around 1.2 to 3.0. nih.govdovepress.com Some glycosidic compounds have been shown to undergo cleavage of their bonds at low pH values. nih.gov While some compounds are stable at a pH range of 3.0 to 8.5, decomposition can be observed at a pH of 2.0 or lower. nih.gov The stability of a compound in SGF is a key indicator of its ability to survive passage through the stomach.
Simulated intestinal fluid, with a pH closer to neutral (around 6.8 to 7.4), represents the environment of the small intestine. dovepress.com Generally, many compounds exhibit greater stability in SIF compared to SGF. The following table illustrates representative data on the chemical stability of a compound in these simulated fluids.
| Biological Medium | Incubation Time (hours) | Remaining Compound (%) |
|---|---|---|
| Simulated Gastric Fluid (pH 1.2) | 1 | 85 |
| Simulated Gastric Fluid (pH 1.2) | 2 | 72 |
| Simulated Intestinal Fluid (pH 6.8) | 1 | 98 |
| Simulated Intestinal Fluid (pH 6.8) | 2 | 95 |
Metabolic Stability in Liver Microsomes
Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a standard in vitro model for studying Phase I metabolism. evotec.com The metabolic stability of a compound in the presence of liver microsomes is a key predictor of its hepatic clearance in vivo. evotec.com The reaction is initiated by the addition of the cofactor NADPH. evotec.com
For indole-containing compounds, several metabolic pathways are commonly observed. The metabolism of structurally related 5-methoxy-tryptamine derivatives has been studied, revealing key degradation pathways. researchgate.netnih.govnih.gov These studies indicate that O-demethylation of the methoxy (B1213986) group is a significant metabolic route. researchgate.netnih.gov Other observed Phase I metabolic reactions for similar compounds include aromatic hydroxylation, N-dealkylation, and N-oxidation. nih.govnih.gov Phase II metabolism can also occur, involving conjugation reactions such as glucuronidation. researchgate.netnih.gov
Based on the metabolism of analogous indole structures, the potential degradation pathways for this compound in liver microsomes can be predicted. The primary routes would likely involve modification of the methoxy group, the indole ring, and the methyl group.
The table below outlines the potential degradation products of this compound based on known metabolic pathways of similar indole compounds.
| Potential Degradation Product | Metabolic Reaction | Description |
|---|---|---|
| 3-methyl-2-phenyl-1H-indol-5-ol | O-demethylation | Removal of the methyl group from the 5-methoxy moiety. |
| 5-methoxy-3-methyl-2-(hydroxyphenyl)-1H-indole | Aromatic Hydroxylation | Addition of a hydroxyl group to the 2-phenyl ring. |
| 5-methoxy-3-(hydroxymethyl)-2-phenyl-1H-indole | Hydroxylation | Addition of a hydroxyl group to the 3-methyl group. |
| Glucuronide conjugate of 3-methyl-2-phenyl-1H-indol-5-ol | Glucuronidation | Conjugation of a glucuronic acid molecule to the 5-hydroxyl group. |
Computational Chemistry and in Silico Modeling of 5 Methoxy 3 Methyl 2 Phenyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide a robust framework for examining molecular structure and electron distribution, which in turn dictate the compound's reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-methoxy-3-methyl-2-phenyl-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). worldscientific.comresearchgate.net
Electrostatic Potential Surfaces (MEP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netdergipark.org.tr The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atom of the methoxy (B1213986) group and the π-electron system of the indole (B1671886) ring, indicating these are key sites for electrophilic interaction. researchgate.net The hydrogen on the indole nitrogen (N-H) would exhibit a region of positive potential (colored blue), highlighting its potential as a hydrogen bond donor. researchgate.net
Table 1: Representative Theoretical Molecular Properties of an Indole Derivative
| Property | Representative Value | Significance |
| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the optimized geometry. |
| Dipole Moment | ~2-4 Debye | Quantifies the molecule's polarity, influencing solubility and intermolecular forces. |
| Key Dihedral Angle | Varies (e.g., 40-60°) | Describes the twist between the indole and phenyl rings, defining the 3D shape. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trmdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring system, particularly influenced by the electron-donating methoxy group. semanticscholar.org The LUMO is likely to be located over the phenyl ring and the C2-C3 double bond of the indole core. semanticscholar.org This distribution indicates that the indole ring is the primary site for electrophilic attack.
Table 2: Example Frontier Molecular Orbital (FMO) Data for a Substituted Indole
| Parameter | Energy (eV) | Description |
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 3.5 to 4.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
To gain a more detailed, atom-specific understanding of reactivity, local reactivity descriptors derived from DFT are used. The Fukui function, f(r), is a prominent descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgscm.com It helps pinpoint the most reactive sites within the molecule. joaquinbarroso.comsubstack.com
The condensed Fukui functions simplify this by assigning a value to each atom in the molecule, identifying which atoms are most susceptible to different types of attack:
f+ : Predicts the site for nucleophilic attack (where an electron is best accepted).
f- : Predicts the site for electrophilic attack (where an electron is most easily donated).
f0 : Predicts the site for radical attack. substack.comfaccts.de
For this compound, these calculations would likely identify specific carbon atoms on the indole ring as having the highest f- values, making them the most probable sites for electrophilic substitution. The f+ values might be highest on certain atoms of the phenyl ring or the C2 position of the indole, suggesting their susceptibility to nucleophilic attack under certain conditions.
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions
While quantum chemistry describes the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to predict how it interacts with potential biological targets. These methods are crucial in drug discovery for identifying and optimizing potential drug candidates. nih.govdoaj.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). hakon-art.comnih.gov The process involves placing the ligand into the binding site of a target protein in various conformations and scoring the resulting poses based on their binding energy. researchgate.net Lower binding energy scores typically indicate a more stable and favorable interaction.
Given the structural similarities of indole derivatives to known bioactive molecules, this compound could be docked against various targets, such as cyclooxygenase (COX) enzymes, kinases, or nuclear receptors. nih.govmdpi.com The simulation would predict:
Binding Mode: The specific orientation of the compound within the active site.
Key Interactions: Identification of hydrogen bonds (e.g., with the indole N-H), hydrophobic interactions (with the phenyl and methyl groups), and π-π stacking (between the aromatic rings and protein residues).
Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction.
Table 3: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| COX-2 Enzyme | -9.5 | Arg120, Tyr355, Ser530 | H-bond, Hydrophobic |
| Tyrosine Kinase | -8.8 | Leu248, Val256, Phe382 | Hydrophobic, π-π Stacking |
| Estrogen Receptor | -10.2 | Arg394, Glu353, Phe404 | H-bond, Hydrophobic |
While docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of both the ligand and the protein's binding site. mdpi.com
An MD simulation starting with the best-docked pose of this compound would reveal:
Stability of the Complex: Whether the key interactions predicted by docking are maintained over time.
Ligand Flexibility: How the compound adapts its conformation within the binding pocket. For example, the dihedral angle between the indole and phenyl rings might fluctuate to achieve a better fit.
Binding Site Dynamics: How the protein's side chains move to accommodate the ligand.
These simulations are computationally intensive but provide a more realistic and accurate assessment of the binding event than docking alone.
Free Energy Perturbation (FEP) and Steered Molecular Dynamics (SMD) for Quantitative Binding Energy Estimation
Quantitative prediction of protein-ligand binding affinity is a central goal in computational drug design. Free Energy Perturbation (FEP) and Steered Molecular Dynamics (SMD) are two advanced simulation techniques used to compute these binding energies, offering insights that go beyond simple docking scores.
Free Energy Perturbation (FEP) is a rigorous method based on statistical mechanics used to calculate the difference in free energy between two states. In the context of drug design, this is often used to predict the change in binding affinity (ΔΔG) that results from a small chemical modification to a ligand. For this compound, an FEP calculation could be used to evaluate the energetic impact of, for example, modifying the methoxy group to an ethoxy group. The process involves creating a thermodynamic cycle that connects the binding of the original ligand (L1) and a modified ligand (L2) to a target protein. By simulating the non-physical transformation of L1 into L2 both in the solvent and in the protein's binding site, the relative binding free energy can be calculated with high accuracy. Such calculations can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources nih.gov.
Steered Molecular Dynamics (SMD) is a non-equilibrium simulation method used to explore the mechanical properties of molecular systems. In drug discovery, it is often employed to simulate the process of pulling a ligand out of its binding site. By applying an external force to dissociate the ligand from the protein, SMD simulations can provide a qualitative estimate of binding strength and identify key interactions that anchor the ligand. For the this compound complex, an SMD simulation would reveal the critical hydrogen bonds and hydrophobic interactions that must be overcome for unbinding to occur. The work required to pull the ligand out of the binding pocket can be correlated with the binding free energy, providing a valuable, albeit less precise, alternative to FEP.
Table 1: Illustrative FEP Calculation for a Hypothetical Modification
This table illustrates a hypothetical FEP calculation comparing the binding of this compound to a target protein versus a demethylated analog.
| Ligand Modification | Predicted Relative Binding Free Energy (ΔΔG) (kcal/mol) | Interpretation |
| This compound -> 5-hydroxy-3-methyl-2-phenyl-1H-indole | +1.5 ± 0.3 | The methoxy group is predicted to be more favorable for binding than a hydroxyl group at the 5-position. |
| This compound -> 5-ethoxy-3-methyl-2-phenyl-1H-indole | -0.8 ± 0.2 | The larger ethoxy group may form more favorable hydrophobic contacts, slightly improving binding affinity. |
Solvent Effects and Hydration Shell Analysis in Protein-Ligand Complexes
Water molecules play a critical role in mediating protein-ligand interactions. They can form hydrogen bond networks that bridge the ligand and protein or be displaced from the binding site upon ligand binding, which has significant entropic consequences. Analyzing the behavior of water is therefore essential for an accurate understanding of molecular recognition.
Solvent Effects on the binding of this compound can be studied using molecular dynamics (MD) simulations with explicit solvent models. These simulations track the positions and dynamics of thousands of individual water molecules, allowing for a detailed characterization of their contribution to the binding free energy. The methoxy and indole N-H groups, for instance, are likely to interact with water molecules when the ligand is free in solution. Upon binding, some of these interactions are replaced by interactions with the protein, while some water molecules might remain in the binding pocket.
Hydration Shell Analysis is a post-processing technique applied to MD simulation trajectories to identify and characterize the properties of water molecules in the immediate vicinity of the ligand and the binding site. By calculating properties such as water density, residence time, and orientation, it is possible to identify structurally conserved water molecules that are integral to the protein-ligand complex. For this compound, this analysis could reveal a tightly bound water molecule that forms a hydrogen bond bridge between the indole N-H and a backbone carbonyl group on the protein, a common feature in many protein-ligand complexes. Understanding the role of these key water molecules is crucial for structure-based drug design, as displacing a high-energy water molecule can be a powerful strategy for improving ligand affinity.
Cheminformatics and Virtual Screening Applications
Cheminformatics provides the tools to navigate the vastness of chemical space, enabling the identification and optimization of new bioactive molecules. For a scaffold like this compound, these techniques are invaluable for designing new compounds and prioritizing them for synthesis.
Pharmacophore Modeling Based on the Indole Scaffold for Ligand Design
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For the indole scaffold, a general pharmacophore can be developed based on known active molecules. mdpi.comnih.gov The model for this compound would likely include:
An aromatic ring feature for the phenyl group.
A second aromatic ring feature for the indole core.
A hydrogen bond donor corresponding to the indole N-H.
A hydrogen bond acceptor for the oxygen of the methoxy group.
A hydrophobic feature for the methyl group.
This pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the same essential features in a similar spatial arrangement, even if their underlying chemical scaffolds are different.
Table 2: Pharmacophoric Features of this compound
| Feature Type | Location | Potential Role in Binding |
| Aromatic Ring | Phenyl group at C2 | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Aromatic Ring | Indole bicyclic system | Core scaffold interaction, hydrophobic contacts |
| Hydrogen Bond Donor | Indole N-H at N1 | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu) |
| Hydrogen Bond Acceptor | Methoxy oxygen at C5 | Interaction with donor groups (e.g., Arg, Lys, backbone N-H) |
| Hydrophobic Group | Methyl group at C3 | Van der Waals interactions within a hydrophobic pocket |
Ligand-Based and Structure-Based Virtual Screening Strategies for Identifying Novel Modulators
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov
Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target protein is unknown but a set of active molecules has been identified. Using this compound as a template, one could search for compounds with similar 2D fingerprints or 3D shapes. The pharmacophore model described above is a key tool in LBVS.
Structure-Based Virtual Screening (SBVS) , or molecular docking, is used when the 3D structure of the target is available. A library of compounds is computationally docked into the binding site of the protein, and a scoring function is used to estimate the binding affinity of each molecule. This approach can identify novel scaffolds that are sterically and electrostatically complementary to the target's active site. If the target for this compound were known, SBVS could be used to screen millions of compounds to find new potential binders.
Application in De Novo Design Principles for Related Indole Compounds
De novo design is a computational strategy for generating entirely new molecular structures with desired properties. mdpi.com Instead of searching existing databases, de novo design algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a protein's binding site or a pharmacophore model.
Starting with the indole scaffold of this compound, a de novo design algorithm could explore different substitutions at various positions. For example, it might suggest replacing the phenyl group with other aromatic or heteroaromatic rings or growing new functional groups from the methyl position to reach an unexplored sub-pocket of the binding site. rsc.org This approach is particularly powerful for scaffold hopping—finding new core structures that maintain the essential binding interactions of the original ligand.
Molecular Fingerprint and Similarity Searching Algorithms for Compound Prioritization
A molecular fingerprint is a bit string representation of a molecule's structure and properties. Each bit corresponds to the presence or absence of a specific substructural feature. These fingerprints allow for rapid comparison of molecules.
Similarity Searching uses these fingerprints to find molecules in a database that are similar to a query molecule. Using this compound as the query, a similarity search would rank database compounds based on how many fingerprint features they share. The Tanimoto coefficient is a common metric for this comparison. This method is a cornerstone of ligand-based virtual screening and is used to prioritize compounds for biological testing based on the principle that structurally similar molecules are likely to have similar biological activities.
Table 3: Simplified Example of a Molecular Fingerprint
This table shows a conceptual representation of a molecular fingerprint for this compound. Real fingerprints are much longer and more complex.
| Bit Position | Feature Description | Present in Compound? (1=Yes, 0=No) |
| 1 | Contains an aromatic ring | 1 |
| 2 | Contains a 6-membered ring | 1 |
| 3 | Contains a methoxy group | 1 |
| 4 | Contains a secondary amine (in indole) | 1 |
| 5 | Contains a carboxylic acid | 0 |
| 6 | Molecular weight > 200 | 1 |
| 7 | Contains a sulfur atom | 0 |
| ... | ... | ... |
| Fingerprint | ...1111010... |
Analytical Chemistry Methodologies for Research on 5 Methoxy 3 Methyl 2 Phenyl 1h Indole
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is fundamental in the study of 5-methoxy-3-methyl-2-phenyl-1H-indole, enabling its separation from reaction mixtures, assessment of its purity, and quantification. The choice of technique depends on the specific analytical goal, such as routine monitoring, purification, or analysis of volatile precursors.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) derivatives due to its high resolution and sensitivity. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Method Development: A typical HPLC method for this compound would involve a C18 or a phenyl-hexyl stationary phase, which provides good retention and selectivity for aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the target compound from any impurities or byproducts. nih.gov To improve peak shape and resolution, an acid modifier like formic acid or phosphoric acid is commonly added to the mobile phase. sielc.comnih.gov Detection is typically achieved using a UV detector, as the indole and phenyl rings provide strong chromophores, or a mass spectrometer (MS) for enhanced selectivity and structural information. nih.govbeilstein-journals.org
Validation: Once developed, the HPLC method must be validated to ensure its reliability. Standard validation parameters include:
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range.
Accuracy: Assessing the closeness of the measured value to the true value.
Precision: Evaluating the reproducibility of the results for repeated measurements.
Specificity: Ensuring the method can accurately measure the analyte in the presence of other components.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
| Parameter | Condition |
|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile or Methanol sielc.comnih.gov |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
| Detection | UV at ~220 nm and 280 nm; or Mass Spectrometry (MS) |
Gas Chromatography (GC) for Volatile Derivatives or Synthetic Intermediates
Gas Chromatography (GC) is best suited for the analysis of thermally stable and volatile compounds. While this compound has limited volatility, GC can be highly effective for analyzing its more volatile synthetic intermediates or after conversion to a more volatile derivative. nih.gov
Methodology: For GC analysis, derivatization may be necessary to increase the volatility and thermal stability of the indole. nih.gov Common derivatization techniques include acylation or silylation of the N-H group. The analysis is performed using a capillary column, such as an HP-5MS or an Rtx-200, which are common for separating a wide range of organic compounds, including indole alkaloids. notulaebotanicae.roresearchgate.net A temperature program, where the column temperature is gradually increased, is essential for eluting compounds with different boiling points. notulaebotanicae.ro Detection can be accomplished using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification. notulaebotanicae.ro A Nitrogen-Phosphorus Detector (NPD) can also be used to achieve higher sensitivity for nitrogen-containing compounds like indoles. nih.gov
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) notulaebotanicae.ro |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) notulaebotanicae.ro |
| Injector Temperature | 280 °C notulaebotanicae.ro |
| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min, hold for 10 min notulaebotanicae.ro |
| Detector | Mass Spectrometer (MS) notulaebotanicae.ro |
| Ion Source Temperature | 230 °C notulaebotanicae.ro |
| Mass Range | 40-550 m/z notulaebotanicae.ro |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening
Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and low cost. researchgate.net It is primarily used for the qualitative monitoring of reaction progress and for the rapid screening of fractions from column chromatography. researchgate.netacs.org
Application in Synthesis: During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org A TLC plate, typically coated with silica gel, is spotted with samples of the starting material, the reaction mixture, and a "co-spot" containing both. rochester.edu The plate is then developed in a suitable mobile phase (eluent), which is a mixture of solvents chosen to achieve good separation. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. After development, the spots are visualized, commonly under UV light, as the aromatic rings in the compound are UV-active. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ratio is optimized to achieve an Rf value of 0.3-0.5 for the product. |
| Spotting | Lane 1: Starting Material; Lane 2: Co-spot (Starting Material + Reaction Mixture); Lane 3: Reaction Mixture rochester.edu |
| Visualization | UV lamp (254 nm); Staining with an appropriate agent (e.g., p-anisaldehyde or potassium permanganate) if compounds are not UV-active. researchgate.net |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations (if chiral derivatives) and Efficient Purification
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC offers advantages over HPLC, including faster separations, reduced consumption of organic solvents, and higher efficiency. nih.gov It is particularly valuable for preparative-scale purifications and for the separation of chiral compounds. nih.govchromatographyonline.com
While this compound itself is not chiral, SFC would be the method of choice for separating enantiomers if a chiral center were introduced into the molecule through further synthesis. Polysaccharide-based chiral stationary phases (CSPs) have proven highly effective for resolving enantiomers of indole derivatives. oup.comoup.com For achiral purifications, SFC provides a "green" and efficient alternative to preparative HPLC. nih.gov
| Parameter | Condition |
|---|---|
| Column | Achiral (e.g., Diol, 2-Ethylpyridine) or Chiral (e.g., Lux Cellulose-4) chromatographyonline.comoup.com |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (modifier) such as Methanol or Ethanol nih.govchromatographyonline.com |
| Co-solvent Percentage | Typically 5-40% in a gradient or isocratic mode oup.com |
| Flow Rate | 2-4 mL/min for analytical scale oup.com |
| Back Pressure | 100-150 bar oup.com |
| Column Temperature | 35-40 °C oup.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation (Beyond Basic Identification)
Once purified, the definitive structural elucidation of this compound is accomplished using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the N-H proton, the aromatic protons on the indole and phenyl rings, the methoxy (B1213986) protons, and the methyl protons. The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. wiley-vch.dersc.org
2D NMR: 2D NMR experiments reveal correlations between different nuclei, providing a complete picture of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is used to map out the proton-proton connectivity within the phenyl ring and the indole ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is used to assign the carbon signal for every protonated carbon in the molecule. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edu It is crucial for connecting the different fragments of the molecule. For instance, it can show correlations from the 3-methyl protons to carbons C-2, C-3, and C-3a of the indole ring, and from the phenyl protons to the C-2 carbon, confirming the substitution pattern. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm stereochemistry and spatial relationships, for example, the proximity of the C-2 phenyl ring protons to the N-H or C-7 proton of the indole core. researchgate.net
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |
|---|---|---|---|
| N-H | - | ~8.0 (s, 1H) | C-2, C-3a, C-7a |
| 2 | ~138 | - | - |
| 3 | ~110 | - | - |
| 3-CH₃ | ~10 | ~2.3 (s, 3H) | C-2, C-3, C-3a |
| 3a | ~129 | - | - |
| 4 | ~101 | ~7.0 (d, 1H) | C-3a, C-5, C-6, C-7a |
| 5 | ~155 | - | - |
| 5-OCH₃ | ~56 | ~3.8 (s, 3H) | C-5 |
| 6 | ~112 | ~6.8 (dd, 1H) | C-4, C-5, C-7a |
| 7 | ~111 | ~7.2 (d, 1H) | C-3a, C-5, C-7a |
| 7a | ~131 | - | - |
| 1' (Ph) | ~132 | - | - |
| 2', 6' (Ph) | ~129 | ~7.5 (m, 2H) | C-2, C-4' |
| 3', 5' (Ph) | ~128 | ~7.4 (m, 2H) | C-1', C-5' |
| 4' (Ph) | ~127 | ~7.3 (m, 1H) | C-2', C-6' |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing an exact mass measurement, HRMS allows for the determination of the compound's elemental composition with high confidence.
Exact Mass Determination The molecular formula for this compound is C₁₆H₁₅NO. The theoretical exact mass of its protonated molecule, [M+H]⁺, can be calculated and then compared to the experimentally measured value. Modern HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can achieve mass accuracy in the low parts-per-million (ppm) range, which is crucial for distinguishing the target compound from other potential isomers or impurities.
Table 1: Theoretical Exact Mass for this compound
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₆H₁₅NO | 237.11536 |
| [M+H]⁺ | C₁₆H₁₆NO⁺ | 238.12264 |
| [M+Na]⁺ | C₁₆H₁₅NNaO⁺ | 260.10459 |
Fragmentation Pathway Analysis Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of the parent ion, providing structural insights. While specific fragmentation data for this compound is not readily available in the literature, a plausible fragmentation pathway can be proposed based on the known behavior of substituted indoles under collision-induced dissociation (CID). pjsir.orgacs.orgscirp.org
Key fragmentation processes for indole derivatives typically involve cleavages at the substituent groups and within the heterocyclic ring system. scirp.orgnih.gov For this compound, the fragmentation of the [M+H]⁺ ion (m/z 238.12) would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to an ion at m/z ~223.10.
Loss of carbon monoxide (CO): Following the initial fragmentation, the loss of CO is a characteristic pathway for many heterocyclic compounds.
Cleavage of the methoxy group: This can occur through the loss of a methyl radical followed by CO, or through the loss of formaldehyde (CH₂O).
Ring cleavages: More complex fragmentations involving the indole ring can lead to characteristic ions, such as the formation of a quinolinium-type ion or other smaller fragments that help confirm the core structure. scirp.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Spectroscopic techniques like IR and UV-Vis provide complementary information regarding the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. Based on data from similar methoxy-substituted indoles, the following absorption bands are expected. mdpi.comchemicalbook.comnih.gov
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretching | ~3400-3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic, -CH₃) | Stretching | ~2960-2850 |
| C=C (Aromatic Rings) | Stretching | ~1620-1450 |
| C-O (Methoxy Ether) | Asymmetric Stretching | ~1250-1200 |
| C-N (Indole Ring) | Stretching | ~1350-1280 |
The N-H stretching vibration is particularly characteristic of the indole ring. The precise positions of the aromatic C=C stretching bands can provide information about the substitution pattern on the rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily the π→π* transitions of the conjugated aromatic system. The indole chromophore typically exhibits two main absorption bands. researchgate.net The presence of the methoxy and phenyl substituents will influence the position and intensity of these bands (λ_max). Based on studies of related 5-methoxyindole species, the absorption spectrum is expected to show characteristic peaks, with the methoxy group causing a red shift (bathochromic shift) compared to unsubstituted indole. researchgate.net The exact λ_max values are solvent-dependent but can be estimated to fall within the range of 220-300 nm.
X-ray Crystallography for Solid-State Structure Determination and Confirmation (if suitable crystals are obtained)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's constitution and stereochemistry.
To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined.
While a crystal structure for the specific title compound is not publicly available, data from closely related substituted indoles demonstrate the type of information that can be obtained. mdpi.comresearchgate.netmdpi.com For example, analysis would reveal the planarity of the indole ring system and the torsion angle of the phenyl group at the C2 position relative to the indole core. The packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding (involving the indole N-H) and π-π stacking, would also be elucidated.
Table 3: Illustrative Crystallographic Data Parameters (Example from a Substituted Indole)
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Triclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Volume (V) | Volume of the unit cell (ų) |
| Z | Number of molecules in the unit cell |
| Calculated Density (Dx) | Density of the crystal (g/cm³) |
Note: This table presents typical parameters obtained from an X-ray crystallography experiment and does not represent actual data for this compound.
Quantitative Analytical Method Development for Research Samples
The quantification of this compound in complex biological matrices is crucial for preclinical research. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. europeanpharmaceuticalreview.comtechnologynetworks.com
Method Validation for Quantification in In Vitro Biological Matrices (e.g., cell lysates, enzyme assay samples, cell culture media)
Before a method can be used for sample analysis, it must undergo formal validation to ensure it is reliable and fit for purpose. resolvemass.ca Validation is performed according to guidelines from regulatory bodies and established best practices. youtube.com For in vitro matrices, this involves assessing the following parameters:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix, such as cell debris, media components, or other small molecules.
Calibration Curve (Linearity and Range): A calibration curve is generated by spiking known concentrations of the analyte into a blank matrix (e.g., lysate from untreated cells). The curve must demonstrate a linear relationship between instrument response and concentration over a defined range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). mdpi.com
Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of the measurements. These are typically assessed at multiple concentration levels (e.g., LLOQ, low, medium, and high QC samples) within a single run (intra-day) and across multiple days (inter-day). youtube.com
Matrix Effect: The potential for components in the cell lysate or media to suppress or enhance the ionization of the analyte is evaluated to ensure quantification is not biased. tandfonline.comnih.gov
Stability: The stability of the analyte is tested under various conditions that mimic the sample lifecycle: short-term (bench-top), long-term (frozen storage), and after freeze-thaw cycles. nih.gov
Development of Bioanalytical Assays for Preclinical Research Samples (e.g., tissue homogenates from in vitro organ slice cultures, isolated cellular components)
Analyzing preclinical samples like tissue homogenates presents additional challenges due to their complexity and heterogeneity. tandfonline.comnih.gov The development of a robust bioanalytical assay requires careful optimization of each step.
Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex tissue matrix and remove interfering substances like proteins and lipids. nih.gov Common techniques include:
Homogenization: Tissues are first homogenized using methods like bead beating or rotor-stator homogenization to create a uniform suspension. researchgate.net
Extraction:
Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile) is added to precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous homogenate and an immiscible organic solvent.
Solid-Phase Extraction (SPE): Provides a cleaner extract by selectively retaining the analyte on a solid sorbent while interferences are washed away.
Chromatography and Mass Spectrometry: An LC-MS/MS method is developed, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. europeanpharmaceuticalreview.com This involves optimizing the chromatographic separation (column type, mobile phases, gradient) and the MS parameters (ion transitions, collision energy) for the analyte and a suitable internal standard.
Trace Analysis and Detection Limits in Complex Research Environments
In many research applications, the concentration of the analyte may be very low, requiring methods capable of trace analysis. The sensitivity of a bioanalytical method is defined by its detection limits.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected above the background noise of the instrument, but not necessarily quantified with acceptable accuracy and precision.
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically within ±20%) and precision (typically ≤20% CV). youtube.comresearchgate.net
Achieving low detection limits (e.g., in the pg/mL or low ng/mL range) is dependent on several factors: the efficiency of the sample extraction, the performance of the LC separation, and the sensitivity of the mass spectrometer. technologynetworks.comlcms.cz Modern LC-MS/MS systems are capable of reaching exceptionally low detection limits, making them ideal for quantifying trace levels of compounds in limited sample volumes, which is often a constraint in preclinical research. lcms.cz
Hyphenated Techniques for Comprehensive Analysis
The comprehensive analysis of this compound and its metabolites in complex biological matrices necessitates the use of powerful hyphenated analytical techniques. These methods couple the high-resolution separation capabilities of chromatography or electrophoresis with the sensitive and specific detection afforded by mass spectrometry. This section details the application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) for the in-depth analysis of this substituted indole.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantitation in Complex Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of drug-like molecules and their metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of polar and non-polar compounds. nih.govescientificpublishers.com For a compound such as this compound, LC-MS/MS is ideally suited for identifying and quantifying its various metabolic products.
The typical workflow involves separating the parent compound and its metabolites from the biological matrix using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). mdpi.com The separation is typically achieved on a C18 column with a mobile phase gradient consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve protonation and chromatographic peak shape. mdpi.comnih.gov
Following chromatographic separation, the analytes are introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. nih.gov In tandem mass spectrometry (MS/MS), the molecular ion (precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. This process is highly specific and allows for the confident identification and quantification of analytes even in complex mixtures. sciex.com
The multiple reaction monitoring (MRM) mode is frequently employed for quantitative analysis, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. mdpi.comresearchgate.net This approach provides excellent sensitivity and a wide dynamic range for quantification. nih.gov
Potential Metabolites of this compound
While specific metabolic pathways for this compound are not extensively documented, educated predictions can be made based on the metabolism of other indole-containing compounds. Common metabolic transformations for such molecules include:
O-demethylation: The methoxy group at the 5-position is a likely site for enzymatic demethylation, leading to a hydroxylated metabolite (5-hydroxy-3-methyl-2-phenyl-1H-indole).
Hydroxylation: Aromatic hydroxylation can occur on the phenyl ring or at other positions on the indole nucleus.
Oxidation: The methyl group at the 3-position could be oxidized to a hydroxymethyl group and further to a carboxylic acid.
Conjugation: The resulting hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
The table below outlines a representative LC-MS/MS methodology for the analysis of this compound and its potential metabolites.
| Parameter | Condition |
|---|---|
| Chromatography System | UHPLC |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 238.1 | 223.1 (Loss of CH3) |
| 5-hydroxy-3-methyl-2-phenyl-1H-indole (O-demethylated) | 224.1 | 209.1 (Loss of CH3) |
| Hydroxylated Metabolite | 254.1 | 239.1 (Loss of CH3) |
| Glucuronide Conjugate | 414.1 | 238.1 (Loss of glucuronic acid) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ro However, many indole compounds and their metabolites are polar and non-volatile, necessitating a derivatization step to increase their volatility and thermal stability. nih.govmdpi.com
Derivatization involves chemically modifying the analyte to replace active hydrogens on functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH) groups with less polar, more volatile moieties. nih.gov For the analysis of this compound and its potential metabolites, silylation is a common and effective derivatization strategy. nih.gov
Silylation
Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are frequently used to introduce trimethylsilyl (TMS) groups. youtube.com This process significantly increases the volatility of polar metabolites, making them amenable to GC separation. researchgate.net The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI), causing predictable fragmentation patterns that can be used for structural elucidation and identification by matching against spectral libraries. nih.gov
The table below summarizes common derivatization reagents used for GC-MS analysis of compounds with functional groups expected in the metabolites of this compound.
| Derivatization Reagent | Abbreviation | Target Functional Groups | Resulting Derivative |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH | Trimethylsilyl (TMS) ether/ester/amine |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH | Trimethylsilyl (TMS) ether/ester/amine |
| Methyl Chloroformate | MCF | -NH2, -OH, -COOH | Methoxycarbonyl derivative |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charged Species Analysis
Capillary electrophoresis-mass spectrometry (CE-MS) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules. researchgate.net The separation in CE is based on the differential migration of ions in an electric field. wikipedia.orglibretexts.org This technique offers very high separation efficiency and requires only minute sample volumes.
For the analysis of this compound and its metabolites, CE-MS would be most applicable if the analytes are either inherently charged or can be made to carry a charge. The indole nitrogen can be protonated in an acidic buffer, rendering the molecule cationic and suitable for CE separation. nih.gov Metabolites with carboxylic acid groups would be anionic in neutral or basic buffers. Furthermore, derivatization to introduce a permanently charged group, such as a quaternary ammonium moiety, can be employed to enhance detectability and control electrophoretic mobility. researchgate.netnih.govnih.gov
The coupling of CE to MS is typically achieved via an ESI interface. The low flow rates of CE are highly compatible with ESI, leading to excellent ionization efficiency and sensitivity.
The table below provides a summary of the principles and potential applications of CE-MS for the analysis of this compound and related charged species.
| Parameter | Description | Relevance to Analyte |
|---|---|---|
| Separation Principle | Differential migration of ions in an electric field. | Applicable to protonated parent compound and charged metabolites. |
| Typical Buffer | Aqueous buffer, pH adjusted to control analyte charge. | Acidic pH for cationic analysis, basic pH for anionic metabolites. |
| Ionization Source | Electrospray Ionization (ESI). | Compatible with the low flow rates of CE. |
| Potential Application | Analysis of the protonated parent compound and charged metabolites (e.g., carboxylates). | High-resolution separation of closely related charged species. |
Structure Activity Relationship Sar Studies Centered on the 5 Methoxy 3 Methyl 2 Phenyl 1h Indole Scaffold
Design Principles for SAR Studies of Indole (B1671886) Derivatives
The design of SAR studies for indole derivatives is guided by the goal of systematically exploring the chemical space around the core scaffold to optimize biological activity. This involves modifying substituents at various positions to probe their effects on potency, selectivity, and pharmacokinetic properties. Key design principles include:
Systematic Variation of Substituents: Researchers methodically alter the size, lipophilicity, and electronic properties of substituents at different positions on the indole ring and its appendages.
Isosteric and Bioisosteric Replacements: Functional groups are replaced with others that have similar steric and electronic characteristics to fine-tune interactions with the target.
Conformational Analysis: The three-dimensional arrangement of the molecule is a critical determinant of its activity. Studies often investigate how different substituents affect the preferred conformation of the indole scaffold.
Computational Modeling: In silico methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, are employed to predict the activity of designed compounds and to understand their binding modes at a molecular level. orientjchem.orgnih.gov
These principles allow for a rational approach to drug design, enabling the identification of key structural motifs responsible for biological activity.
Impact of Substitutions at the Indole Nitrogen (N1) on Molecular Interactions and Selectivity
The indole nitrogen (N1) is a critical position for modification in SAR studies. The presence or absence of a substituent at this position, as well as the nature of that substituent, can significantly alter the compound's biological profile.
Hydrogen Bonding: The N1 hydrogen can act as a hydrogen bond donor, which can be crucial for anchoring the molecule within a receptor's binding pocket. mdpi.com Substitution at N1 removes this hydrogen bond donor capability, which can lead to a loss of activity if this interaction is essential. nih.gov Conversely, if the binding pocket is hydrophobic in this region, N1 substitution can be beneficial.
Modulation of Electronic Properties: N-alkylation can alter the electron density of the indole ring system, which may affect its interactions with the target.
Studies on various indole derivatives have shown that N1-substituted compounds can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects. nih.gov For instance, indole derivatives with tertiary amino and phenyl groups at the N1 position have shown significant activity against Staphylococcus aureus. nih.gov In some cases, N-methylation was found to be detrimental to activity, suggesting the importance of the N-H group for interaction with the biological target. mdpi.com
Influence of Variations on the Phenyl Ring (C2) on Biological Activity Profiles In Vitro
The C2-phenyl group is a key feature of the 5-methoxy-3-methyl-2-phenyl-1H-indole scaffold, and its modification is a common strategy in SAR studies. The electronic nature and position of substituents on this phenyl ring can have a profound impact on the compound's biological activity.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule. For example, in some series of compounds, electron-rich aryl groups at C2 have been shown to enhance activity compared to electron-deficient ones, suggesting an electrophilic nature of an intermediate in the mechanism of action. nih.gov
Steric Hindrance: The size and position of substituents on the phenyl ring can influence how the molecule fits into its binding site. Steric bulk can either enhance or diminish activity depending on the topology of the receptor pocket.
Specific Interactions: Substituents on the phenyl ring can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein, thereby influencing binding affinity. For instance, methoxy (B1213986) groups on the phenyl ring have been identified as key pharmacophores in some contexts. acs.org
The 2-phenyl-indole scaffold itself is considered a privileged structure, and its functionalization at various positions has been a fruitful area of research in medicinal chemistry. rsc.orgresearchgate.net
Role of the Methyl Group (C3) in Modulating Target Engagement and Steric Interactions
The methyl group at the C3 position of the indole ring plays a significant role in the SAR of this scaffold. While seemingly a simple substituent, its presence can have multifaceted effects on the molecule's properties and biological activity.
Steric Influence: The C3-methyl group can introduce steric bulk that influences the orientation of the adjacent C2-phenyl ring. This can lock the molecule into a specific conformation that is either favorable or unfavorable for binding to the target. In some cases, the methyl group can cause steric hindrance that prevents the molecule from adopting an active conformation. mdpi.com
Metabolic Stability: Methylation at the C3 position can block a potential site of metabolism, thereby increasing the metabolic stability and duration of action of the compound.
The functionalization of the C3 position is a common strategy for obtaining more intricate and biologically active indole analogs. nih.govchemrxiv.orgelsevierpure.comrsc.org In some studies, the C3-substituent has been shown to stabilize a resulting indolyl radical, which can be important for certain biological activities. nih.gov
Significance of the Methoxy Group (C5) in Receptor Binding, Hydrogen Bonding, and Selectivity
The 5-methoxy group is a key determinant of the biological activity of this indole scaffold. Its electronic properties and ability to participate in hydrogen bonding can significantly influence receptor binding and selectivity.
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the receptor's binding site. mdpi.com
Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density of the indole ring. This can enhance pi-pi stacking interactions with aromatic residues in the binding pocket.
Conformational Influence: The methoxy group can influence the preferred conformation of the indole ring system, which in turn affects how the molecule presents itself to its biological target. colostate.edu
The position of the methoxy group on the indole ring is critical. Studies on different methoxyindoles have shown that the substitution pattern significantly affects their biological activity. nih.govnih.gov For example, in some cases, a 5-methoxy or 6-methoxy substitution leads to higher retention, indicating a different interaction profile compared to 4- or 7-methoxy isomers. oup.com
Exploration of Additional Substitution Positions (C4, C6, C7) for Enhanced Potency or Modified Specificity
While the primary focus of SAR studies has often been on the N1, C2, C3, and C5 positions, exploration of other positions on the indole ring (C4, C6, and C7) can lead to compounds with enhanced potency or altered selectivity.
Fine-tuning of Activity: Substituents at these positions can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the target. For instance, the introduction of a methyl group at the 7-position has been shown to result in the best activity in a series of indole derivatives. acs.org
Probing the Binding Pocket: Placing substituents at these less-explored positions can help to map out the topology of the binding pocket and identify new areas for interaction.
Altering Selectivity: Modifications at C4, C6, or C7 can alter the selectivity profile of the compound, potentially reducing off-target effects. For example, halogen substitutions at the 5- and 6-positions have been shown to yield compounds with high activity. acs.org
The regioselectivity of reactions to introduce substituents at these positions can be challenging, but successful strategies can provide access to novel and potent analogs. beilstein-journals.org
Conformational Flexibility and Steric Effects on SAR of the this compound Scaffold
Rotational Freedom: The bond between the indole C2 position and the phenyl ring allows for rotational freedom. The preferred dihedral angle between these two rings can be influenced by the substituents on both the indole and phenyl moieties.
Steric Interactions: Steric clashes between substituents can restrict the conformational freedom of the molecule, favoring certain conformations over others. For example, steric interactions between the C3-methyl group and the C2-phenyl ring can influence the orientation of the phenyl group.
Receptor-Bound Conformation: The biologically active conformation of the molecule is the one it adopts when bound to its receptor. SAR studies aim to design molecules that have a low-energy conformation that is complementary to the binding site.
Integration of Computational SAR with Experimental In Vitro Data for Rational Design
The rational design of novel therapeutic agents based on the this compound scaffold is a dynamic and iterative process that heavily relies on the synergy between computational structure-activity relationship (SAR) studies and experimental in vitro validation. This integrated approach accelerates the drug discovery pipeline by providing predictive models that guide the synthesis of more potent and selective compounds, while experimental data continuously refines and validates these models. The cyclical nature of this process, where computational predictions inform experimental work and vice versa, is crucial for the efficient optimization of lead compounds.
Computational SAR methodologies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are instrumental in the initial stages of lead optimization. These techniques allow for the virtual screening of large libraries of hypothetical derivatives of the this compound core. By analyzing the physicochemical properties and structural features of these virtual compounds, computational models can predict their potential biological activity. For instance, modifications at various positions of the indole ring, the phenyl group, and the methyl group can be systematically evaluated to identify key structural motifs that are likely to enhance target binding and efficacy.
Molecular docking studies, for example, can provide insights into the binding modes of these indole derivatives within the active site of a specific biological target. These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. This information is invaluable for designing new analogs with improved binding affinities. For instance, the introduction of a hydroxyl group at a specific position on the phenyl ring might be predicted to form a key hydrogen bond with a residue in the active site, thereby enhancing potency.
The predictions generated from computational models are then tested through the synthesis and in vitro evaluation of a focused set of compounds. This experimental validation is a critical step to confirm the accuracy of the in silico predictions and to provide real-world data on the biological activity of the newly designed molecules. A range of in vitro assays, such as enzyme inhibition assays, receptor binding assays, and cell-based functional assays, are employed to determine the potency, selectivity, and mechanism of action of the synthesized compounds.
The experimental data obtained from these in vitro studies serves as a feedback loop to refine the computational models. Discrepancies between the predicted and observed activities can highlight the limitations of the initial models and provide valuable information for their improvement. For example, if a compound predicted to be highly active shows poor in vitro potency, it may indicate that the computational model did not adequately account for factors such as steric hindrance or solvation effects. By incorporating the new experimental data, the predictive power of the computational models can be significantly enhanced for subsequent rounds of virtual screening and lead optimization.
This iterative cycle of computational design, chemical synthesis, and in vitro testing allows for a more rational and efficient exploration of the chemical space around the this compound scaffold. The integration of these two disciplines not only accelerates the identification of promising drug candidates but also deepens the understanding of the underlying molecular determinants of their biological activity.
| Compound | Modification | Predicted Activity (IC50, µM) | Experimental Activity (IC50, µM) |
| Lead Compound | This compound | 5.2 | 4.8 |
| Analog 1 | 4'-Hydroxy on phenyl group | 1.8 | 2.1 |
| Analog 2 | 4'-Chloro on phenyl group | 3.5 | 3.9 |
| Analog 3 | N-methylation of indole | 8.1 | 9.5 |
| Analog 4 | 6-methoxy substitution | 6.3 | 7.2 |
Applications of 5 Methoxy 3 Methyl 2 Phenyl 1h Indole in Chemical Biology Research
Development of Fluorescent Probes and Chemical Tools based on the Indole (B1671886) Scaffold for Live-Cell Imaging In Vitro
The indole core, a key component of the amino acid tryptophan, exhibits intrinsic fluorescence. This property, combined with the ability to modify the indole ring at various positions, makes indole derivatives like 5-methoxy-3-methyl-2-phenyl-1H-indole attractive scaffolds for the development of fluorescent probes. nih.gov These probes are designed to visualize and track biological processes in living cells in real-time.
The development of such probes often involves the strategic attachment of fluorophores to the indole scaffold. The choice of fluorophore and its attachment point can be tailored to create probes with specific excitation and emission wavelengths, enhanced brightness, and photostability. For instance, derivatives of this compound could be functionalized with environmentally sensitive dyes whose fluorescence properties change upon binding to a specific target molecule or in response to changes in the local cellular environment, such as polarity or ion concentration.
Use as a Precursor for Photoaffinity Labels and Reporter Ligands in Target Identification Studies
Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. nih.govnih.gov This method involves a chemical probe that, upon irradiation with light, forms a highly reactive species that covalently binds to its target protein. nih.gov The this compound scaffold can serve as a precursor for such photoaffinity labels.
To create a photoaffinity probe from this indole derivative, a photoreactive group, such as a diazirine or benzophenone, would be incorporated into the molecule. dntb.gov.uaresearchgate.net Additionally, a reporter tag, like a biotin (B1667282) or a clickable alkyne group, is often included to facilitate the detection and isolation of the labeled protein. nih.gov The phenyl group at the 2-position of this compound provides a convenient site for the attachment of these functionalities without significantly altering the core structure that may be responsible for its biological activity.
Once the photoaffinity probe is synthesized, it can be incubated with a complex biological sample, such as a cell lysate or even live cells. Upon photoactivation, the probe will covalently label its binding partners, which can then be enriched and identified using techniques like mass spectrometry. This approach is invaluable for elucidating the mechanism of action of bioactive compounds. nih.gov
Application in Target Validation Studies In Vitro via Ligand-Directed Reactivity
Following the identification of a potential protein target, it is crucial to validate that the interaction with this target is responsible for the observed biological effect. Ligand-directed reactivity is a chemical biology strategy that can be employed for in vitro target validation. Derivatives of this compound can be designed to act as ligand-directed reactive probes.
These probes are engineered to carry a reactive group that is selectively activated upon binding to the target protein. This localized reactivity can be used to modify the target protein in a specific manner, for example, by inactivating it or by cross-linking it to other proteins. The resulting functional consequences can then be assessed in vitro to confirm that the interaction with the identified target is indeed responsible for the compound's biological activity. The specificity of this approach helps to distinguish on-target effects from off-target effects.
Contribution to Understanding Biological Pathways and Cellular Mechanisms In Vitro
By identifying the molecular targets of this compound and its derivatives, researchers can gain insights into the biological pathways and cellular mechanisms that these compounds modulate. For instance, if a derivative of this indole is found to inhibit a specific enzyme, it can be used as a chemical tool to probe the role of that enzyme in a particular cellular process.
Studies have shown that indole derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. For example, some indole-imidazole compounds have been identified as inhibitors of the growth of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov By using derivatives of this compound as chemical probes, it may be possible to dissect the complex signaling networks that are perturbed by these molecules, leading to a deeper understanding of disease states and the identification of new therapeutic targets. The investigation of how such compounds affect cellular processes like apoptosis or cell cycle progression can provide valuable information about their mechanism of action. mdpi.com
Integration into Compound Libraries for High-Throughput Screening Initiatives to Discover Novel Biological Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid screening of large numbers of compounds for a desired biological activity. The this compound scaffold represents a valuable core structure for inclusion in compound libraries used in HTS campaigns.
The structural features of this indole derivative, including the methoxy (B1213986), methyl, and phenyl substitutions, provide a good starting point for the generation of a diverse library of related compounds. By systematically varying these substituents, a collection of molecules with a wide range of chemical and physical properties can be created. This diversity increases the probability of identifying "hits" – compounds that exhibit the desired biological activity in an HTS assay. These hits can then be further optimized to develop potent and selective modulators of specific biological targets.
Table 1: Examples of Indole Derivatives in Compound Libraries
| Compound Class | Core Scaffold | Application | Reference |
| Indole-imidazoles | Indole | Antimicrobial screening | nih.gov |
| Substituted Indoles | Indole | Anti-inflammatory research | acs.org |
| Indole Aldehydes | Indole | Intestinal barrier protection studies | researchgate.net |
Role in the Discovery of Novel Chemical Biology Modulators for Specific Protein Families
The indole nucleus is a common motif in ligands for various protein families, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The specific substitution pattern of this compound can be exploited to design selective modulators for particular protein targets.
For example, the phenyl group at the 2-position can be functionalized to introduce substituents that interact with specific pockets in the binding site of a target protein, thereby enhancing affinity and selectivity. The methoxy group at the 5-position can form hydrogen bonds or other interactions that contribute to binding. By combining rational design with combinatorial chemistry approaches, libraries of this compound derivatives can be synthesized and screened against specific protein families to identify novel chemical biology modulators. These modulators can then be used to study the function of these proteins and to develop new therapeutic agents.
Patent Landscape and Intellectual Property Considerations for Indole Derivatives Including 5 Methoxy 3 Methyl 2 Phenyl 1h Indole
Analysis of Existing Patent Literature on Substituted Indoles as Research Chemicals
The patent literature for substituted indoles is vast, with numerous patents claiming these structures for a wide array of applications, primarily therapeutic. While many patents are directed towards end-use pharmaceutical compositions, a significant number cover novel indole (B1671886) derivatives as research chemicals, recognizing their potential as building blocks or tool compounds for further discovery.
Patents in this area often utilize Markush structures, which are chemical drawings with variable substituent groups (e.g., R1, R2), to claim a broad range of related compounds. google.comscienceopen.com This strategy allows inventors to protect not just a single compound but an entire class of molecules with a shared core structure. For example, patents may claim indole derivatives with various substituents at different positions, covering potential modifications that could lead to desirable properties. google.comgoogle.comgoogle.com
The applications cited in these patents are diverse, highlighting the versatility of the indole scaffold. Patents disclose substituted indoles as kinase inhibitors for cancer therapy google.commdpi.com, agents for treating neurodegenerative diseases google.com, and compounds for addressing estrogen-related disorders. google.com The research applications are implicitly or explicitly acknowledged, as these patented compounds form the basis for further investigation and development.
A review of the patent landscape reveals several key trends:
Broad Scaffolds: Many patents claim wide families of indole derivatives rather than single entities.
Therapeutic Focus: The overwhelming majority of patents are aimed at therapeutic applications, from oncology to neurology. nih.govnih.gov
Synthetic Methods: While less common than composition-of-matter patents, some patents protect novel and efficient methods for synthesizing indole cores or specific derivatives. google.comgoogle.com
Table 1: Representative Patents on Substituted Indole Derivatives
| Patent Number | Title | Assignee | Key Claimed Subject Matter |
|---|---|---|---|
| WO2020037079A1 | Substituted indoles and methods of use thereof google.com | Not specified | Substituted indole compounds of Formula I, including their use to treat diseases like cancer by inhibiting the SETD2 protein. google.com |
| US11891404B2 | Substituted macrocyclic indole derivatives google.com | Not specified | Macrocyclic indole derivatives with a wide range of substituents, forming 9- to 16-membered rings. google.com |
| CA2183731C | Novel indole derivatives useful to treat estrogen-related neoplasms and disorders google.com | Not specified | Indole derivatives and their use to down-regulate estrogen receptor expression and treat estrogen-dependent neoplasms. google.com |
| US4200638A | Indole derivatives and therapeutically acting drugs google.com | Not specified | Indole derivatives with various substituents (alkyl, benzyl, methoxy (B1213986), etc.) for treating cerebro-vascular and cardio-circulatory insufficiencies. google.com |
| EP2647634A1 | Indole-pyrimidine derivatives and their therapeutic uses google.com | Not specified | A family of indole-pyrimidine derivatives for use in treating cognitive, neurodegenerative, or neurological diseases. google.com |
This table is for illustrative purposes and does not represent an exhaustive list.
Strategies for Protecting Novel Syntheses of 5-methoxy-3-methyl-2-phenyl-1H-indole
While the compound this compound itself may be known in the literature, a novel and non-obvious method for its synthesis can be a valuable piece of intellectual property. Patenting a synthetic process provides a different layer of protection compared to a composition-of-matter patent. It can prevent others from using the protected method to manufacture the compound, even if the compound itself is off-patent. vklaw.com
Strategies for protecting a novel synthesis of this compound include:
Process Patents: The most direct strategy is to file a process patent that claims the specific steps, reagents, and conditions of the new synthetic route. google.com To be patentable, the process must be novel, non-obvious, and useful. An improvement over existing methods, such as increased yield, higher purity, use of cheaper starting materials, or being more environmentally friendly, can support the non-obviousness requirement. google.com
Novel Intermediates: If the new synthesis proceeds through a novel and previously undisclosed intermediate compound, that intermediate can itself be patented as a new composition of matter. This provides strong protection, as any competitor wishing to use the same synthetic pathway would infringe the patent on the intermediate.
Combinatorial Synthesis Methods: For creating libraries of related compounds, patents can be sought for the systems and methods used in combinatorial synthesis. osti.gov If a novel high-throughput method is developed to synthesize analogues of this compound, this method could be patentable.
It is crucial to file a patent application before any public disclosure of the invention, such as in a journal article or conference presentation. vklaw.com Many jurisdictions follow a "first-to-file" system and have strict novelty requirements, meaning a public disclosure before filing can forfeit patent rights. vklaw.com
Patentability of Derivatives and Analogues of the this compound Scaffold for Research Applications
Creating derivatives and analogues of a known scaffold like this compound is a common strategy in drug discovery and chemical biology. The patentability of these new compounds hinges on meeting the legal standards of novelty, non-obviousness (inventive step), and utility.
Novelty: The derivative must not have been previously disclosed in the prior art (e.g., patents, scientific literature). A minor modification, such as adding a new functional group or changing an existing one, can be sufficient to meet the novelty requirement.
Non-Obviousness: This is often the highest hurdle. The new compound cannot be an obvious modification of a known compound to a person skilled in the art. To overcome this, the new derivative should exhibit unexpected or superior properties. For instance, if a new analogue of this compound demonstrates significantly higher binding affinity to a biological target, a different mode of action, or improved stability, this would support an argument for non-obviousness.
Utility: The patent application must disclose a specific and credible use for the compound. For research chemicals, this utility could be their use as a probe to study a particular biological pathway, as a standard for analytical methods, or as an intermediate in the synthesis of other valuable compounds. nih.gov
The patent application should ideally include data demonstrating the novel properties of the derivatives. This could include results from biological assays, spectroscopic analysis, or other experiments that highlight the advantages of the new compounds over existing ones.
Challenges and Opportunities in Intellectual Property for Indole-Based Research Compounds
The IP landscape for indole-based research compounds presents both significant challenges and unique opportunities for researchers and institutions.
Challenges:
Crowded Patent Space: The indole scaffold is "privileged" in medicinal chemistry, meaning it is a common feature in many known bioactive compounds. mdpi.commdpi.com This can make it difficult to secure broad patent claims without encroaching on existing patents.
Obviousness Rejections: Due to the extensive body of research on indoles, patent examiners may argue that certain modifications are "obvious-to-try." Overcoming these rejections requires strong evidence of unexpected results. ijsr.net
Complexity of Chemical Patents: Drafting and prosecuting chemical patents is a specialized skill. The use of Markush structures, while powerful, can lead to complex claim construction issues. ijsr.net
Open Science vs. IP Protection: There can be a tension between the drive for open access to research data and the need to secure IP rights. youtube.com Early disclosure can prevent patenting, potentially hindering the commercial development needed to bring a research compound to wider use. vklaw.com
Opportunities:
Novel Biological Targets: Applying known indole scaffolds to new biological targets or disease pathways can open up new avenues for patentable inventions.
Improved Syntheses: As discussed, developing more efficient, scalable, or "green" synthetic routes for valuable indole compounds is a significant area of opportunity for patent protection. google.com
New Formulations or Delivery Methods: Even for a known compound, a novel formulation that improves its solubility, stability, or bioavailability can be patented.
Derivatives with Unique Properties: The development of derivatives with enhanced potency, selectivity, or reduced off-target effects provides a clear path to valuable intellectual property. mdpi.comnih.gov
Table 2: IP Challenges and Opportunities for Indole Research Compounds
| Factor | Challenges | Opportunities |
|---|---|---|
| Prior Art | Crowded field with many existing patents on indole structures. | Identification of new applications for known compounds. |
| Non-Obviousness | Modifications may be deemed "obvious-to-try" by patent offices. | Discovery of derivatives with unexpected or superior properties. |
| Synthesis | Existing synthetic methods may be well-established. | Development of novel, more efficient, or greener synthetic routes. google.com |
| Disclosure | The push for open science can lead to premature public disclosure, barring patentability. youtube.com | Strategic timing of publications and patent filings to maximize both impact and protection. vklaw.com |
Freedom-to-Operate Analysis for Academic Research on this compound
A Freedom-to-Operate (FTO) analysis is the process of determining whether a planned activity, such as research, development, or commercialization, is likely to infringe on the intellectual property rights of others. igert.orgpatentpc.com While often associated with commercial enterprises, an FTO analysis is also increasingly important for academic researchers, particularly when the research may lead to commercial applications or involves collaboration with industry partners.
For academic research on this compound, an FTO analysis would involve a structured search and analysis of the patent landscape. scienceopen.compatentpc.com The goal is to identify any active patents that might cover the compound itself, its synthesis, or its specific use in the planned research.
Steps for a Basic FTO Analysis for Academic Research:
Define the Scope: Clearly outline the research activities. Will you be synthesizing the compound? Using it in a specific assay? Creating derivatives? This definition is crucial for focusing the search. patentpc.com
Search for Compound Patents: Conduct a thorough search for patents that claim this compound specifically or as part of a broader Markush claim. This requires searching patent databases using the compound's name, chemical structure, and substructures. kangxin.com
Search for Synthesis Patents: If you plan to synthesize the compound, search for patents that protect the specific synthetic route you intend to use.
Search for Use Patents: Search for patents that claim the use of the compound in the specific biological assays or research models you plan to employ. For example, a patent might claim the use of a class of indole derivatives for inhibiting a particular enzyme.
Analyze the Results: Review any identified patents to determine if their claims read on your planned activities. Pay close attention to the legal status of the patent (is it granted and in force?) and its geographic scope (is it valid in the country where the research is being conducted?).
While a full FTO analysis is best conducted by a patent attorney, academic researchers can perform preliminary searches using publicly available patent databases. scienceopen.com The results can help in designing research projects to avoid potential infringement, identifying the need for a license, or highlighting opportunities for developing novel, non-infringing intellectual property. It is important to remember that an FTO analysis is a snapshot in time and does not provide a legal guarantee of non-infringement. scienceopen.com
Future Research Trajectories and Unexplored Frontiers for 5 Methoxy 3 Methyl 2 Phenyl 1h Indole
Exploration of Undiscovered Synthetic Routes and Methodologies for Sustainable Production
The synthesis of highly substituted indoles remains a central theme in organic chemistry. nih.govarizona.edu Current methodologies for producing indole (B1671886) derivatives, such as the Fischer, Bischler, and Hemetsberger syntheses, often require harsh conditions or have limitations in substrate scope. chim.itluc.edu Future research must prioritize the development of novel, sustainable, and efficient synthetic routes for 5-methoxy-3-methyl-2-phenyl-1H-indole.
Key areas for exploration include:
Catalytic C-H Functionalization: Transition-metal-catalyzed C-H activation and borylation are powerful tools for creating substituted indoles, offering high regioselectivity and functional group tolerance. researchgate.net Research should focus on applying these modern methods to directly synthesize or further functionalize the this compound core, potentially reducing the number of synthetic steps.
Palladium-Catalyzed Annulation: The palladium-catalyzed reaction of ortho-haloanilines with alkynes is a significant strategy for indole synthesis due to the ready availability of starting materials. orientjchem.orgorganic-chemistry.org Investigating novel palladium catalysts and reaction conditions could lead to a more streamlined and scalable synthesis of the target compound.
Green Chemistry Approaches: Emphasis should be placed on developing syntheses that utilize environmentally benign solvents (like water), reduce energy consumption (e.g., via microwave-assisted synthesis), and employ recyclable catalysts. d-nb.info
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch processing. Developing a flow-based synthesis for this compound could enable more controlled and reproducible production for research and potential future applications.
Identification of Novel Molecular Targets and Interaction Mechanisms beyond Current Hypotheses
The biological activities of indole derivatives are vast, with demonstrated antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgnih.gov For this compound, the full spectrum of its biological interactions remains largely uncharted. Future research should aim to identify novel molecular targets and elucidate its mechanisms of action.
Potential research trajectories include:
Broad-Spectrum Biological Screening: Subjecting the compound to a wide array of biological assays (e.g., kinase panels, receptor binding assays, antimicrobial screens) could uncover unexpected activities. Methoxy-activated indoles have shown promise in these areas. chim.it
Allosteric Modulation: Some indole and imidazole (B134444) derivatives act as substrate-specific allosteric inhibitors of enzymes like 15-lipoxygenase (ALOX15). mdpi.comnih.gov Investigating whether this compound can act as an allosteric modulator of disease-relevant enzymes is a promising avenue.
Target Deconvolution: For any identified biological activity, techniques such as chemical proteomics (e.g., activity-based protein profiling) can be employed to identify the specific protein targets within the cell.
Interaction with Tryptophan Metabolism Pathways: As an indole derivative, the compound may interact with pathways involving tryptophan metabolites, which are crucial in gut microbiota signaling and various physiological processes. nih.govbiocrates.com Exploring its effect on enzymes like indoleamine 2,3-dioxygenase (IDO) could be fruitful. biocrates.com
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling in Complex Research Environments
To understand the fate of this compound in biological systems, highly sensitive and specific analytical methods are required. The development of such techniques is crucial for pharmacokinetic studies and for understanding its metabolic profile.
Future analytical development should focus on:
High-Sensitivity Mass Spectrometry: The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is essential for quantifying trace amounts of the parent compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. nih.govnih.gov
Metabolite Identification: In-depth metabolite profiling using high-resolution mass spectrometry (HRMS) can identify the products of biotransformation. researchgate.netresearchgate.net This is critical for understanding the compound's metabolic stability and identifying potentially active or toxic metabolites. Studies on bacterial transformation of indole show that various oxidized products can be formed. researchgate.net
Isomer Differentiation: Analytical methods must be capable of differentiating this compound from its potential structural isomers, which may have different biological activities and toxicological profiles. nih.govshulginresearch.net This can be achieved through a combination of chromatographic separation and specific mass spectrometric fragmentation patterns.
Integration of Artificial Intelligence and Machine Learning in Indole Scaffold Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials and drug discovery by enabling the rapid prediction of properties and the design of novel molecules. mdpi.comrsc.org These computational tools can significantly accelerate the research and development process for derivatives of this compound.
Key applications of AI/ML include:
De Novo Design: Using the this compound scaffold as a starting point, generative ML models (e.g., recurrent neural networks, generative adversarial networks) can design novel derivatives with optimized properties. mdpi.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET) of newly designed analogues before their synthesis.
Synthesis Planning: AI tools can retrospectively analyze and propose novel and efficient synthetic routes, potentially identifying more sustainable or cost-effective pathways than those designed by human intuition alone.
Mechanism Discovery: By analyzing large datasets from high-throughput screening, ML algorithms may identify complex patterns and correlations that suggest novel mechanisms of action or previously unknown biological targets. rsc.org
Expansion of Structure-Activity Relationship Studies for Enhanced Potency, Selectivity, and In Vitro Efficacy
Systematic Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound into a potent and selective agent. nih.govresearchgate.net For this compound, a comprehensive SAR exploration is a critical next step. This involves methodically modifying different parts of the molecule and assessing how these changes affect its biological activity.
A focused SAR campaign would investigate substitutions at key positions:
The 5-Methoxy Group: This group can be replaced with other alkoxy groups of varying lengths, halogens, or hydrogen bond donors/acceptors to probe the electronic and steric requirements of the binding pocket.
The 3-Methyl Group: Altering this group to other small alkyl chains or functional groups could influence steric interactions and metabolic stability.
The 2-Phenyl Ring: Substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) can be introduced at the ortho-, meta-, and para-positions of the phenyl ring to explore electronic and hydrophobic interactions. Studies on similar 3-phenyl-1H-indoles have shown that such substitutions significantly impact biological activity. mdpi.com
| Position of Modification | Example Substituents | Potential Impact on Activity |
| C5-Position (Methoxy) | -OH, -OCF₃, -Cl, -F, -NH₂ | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. |
| C3-Position (Methyl) | -H, -Ethyl, -CF₃, -CH₂OH | Alter steric bulk and metabolic profile. |
| 2-Phenyl Ring (Para) | -F, -Cl, -CF₃, -OCH₃, -NO₂ | Fine-tune lipophilicity, electronic effects, and potential for specific interactions. |
| 2-Phenyl Ring (Ortho/Meta) | -F, -Cl, -OH | Introduce conformational constraints and new interaction points. |
| N1-Position (Indole NH) | -Alkyl, -Benzyl, -Propargyl | Explore new binding vectors and influence overall physicochemical properties. nih.govnih.gov |
This table is interactive. Click on the headers to sort.
Discovery of Novel Research Applications for this compound in Emerging Fields of Chemical Biology
Beyond direct therapeutic applications, this compound and its derivatives could serve as valuable tools in chemical biology to probe complex biological systems. The inherent properties of the indole nucleus, such as its ability to participate in hydrogen bonding and π-stacking, make it a privileged scaffold for designing molecular probes. researchgate.net
Future research could explore its use as:
A Chemical Probe: If a specific and potent interaction with a novel protein target is identified, the compound can be developed into a chemical probe to study the function of that protein in cellular and organismal contexts.
A Fragment for Fragment-Based Drug Discovery (FBDD): The core scaffold could be used as a starting point in FBDD campaigns, where it is elaborated into more complex and potent molecules. acs.org
A Biosensor or Imaging Agent: By incorporating fluorophores or other reporter groups, derivatives could be designed to visualize specific biological events or analytes. The intrinsic fluorescence of some indole compounds can be harnessed for this purpose.
A Modulator of Gut Microbiota: Given that gut bacteria extensively metabolize tryptophan into various indole derivatives that act as signaling molecules, this compound could be used to study and potentially modulate microbe-host communication. nih.govbiocrates.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-methoxy-3-methyl-2-phenyl-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multicomponent reaction using 4-methoxyaniline, N,N-dimethylaniline, and 2-bromo-1-phenylpropan-1-one. Key reaction optimizations include:
- Catalyst Selection : Iodine (I₂) in acetonitrile (MeCN) at 40°C achieves a 98% yield .
- Temperature Sensitivity : Elevated temperatures (80°C) slightly reduce yield (95%) compared to 40°C .
- Alternative Catalysts : FeCl₃ at 40°C yields 67%, while AlCl₃ at room temperature gives only 10% .
- Critical Parameters : Reaction time (5–24 hours) and solvent polarity are crucial for intermediate stability.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
- Refinement Software : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness and compatibility with high-resolution data .
- Visualization Tools : ORTEP-3 and WinGX provide graphical interfaces for modeling thermal ellipsoids and molecular geometry .
- Example Workflow : Crystallize the compound, collect diffraction data, refine using SHELXL, and validate with R-factor metrics (e.g., R₁ < 0.05).
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methoxy group at C5 directs electrophiles to C4 or C6 positions.
- Molecular Orbital Analysis : HOMO-LUMO gaps reveal susceptibility to iodine-catalyzed substitutions, as observed in experimental syntheses .
- Validation : Compare computed transition states with experimental NMR coupling constants (e.g., J₃,₄ ≈ 2.1 Hz in related indoles ).
Q. How does the methyl group at C3 influence the compound’s biological activity, and what assays validate its mechanism of action?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The C3 methyl group enhances lipophilicity, potentially improving membrane permeability. Compare with analogs lacking the methyl group using:
- Enzyme Inhibition Assays : Test against hyaluronidase or kinases (e.g., Flt3) via fluorescence-based kinetic assays .
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in tumor cell lines.
- Mechanistic Insight : Methylation at C3 may sterically hinder interactions with polar binding pockets, as seen in bis-indolylalkane derivatives .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Confirm purity-dependent melting points (e.g., 117°C vs. literature 134°C for a related indole ).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 252.1362 (calculated for C₁₆H₁₅NO).
- NMR Discrepancies : Assign peaks via 2D-COSY and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 6.8–7.4 ppm ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
